Product packaging for 5-Bromo-1,1-(ethylenedioxo)-indane(Cat. No.:CAS No. 760995-51-5)

5-Bromo-1,1-(ethylenedioxo)-indane

货号: B1451539
CAS 编号: 760995-51-5
分子量: 255.11 g/mol
InChI 键: IHTGQIOPLISLSH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

5-Bromo-1,1-(ethylenedioxo)-indane is a useful research compound. Its molecular formula is C11H11BrO2 and its molecular weight is 255.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11BrO2 B1451539 5-Bromo-1,1-(ethylenedioxo)-indane CAS No. 760995-51-5

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6-bromospiro[1,2-dihydroindene-3,2'-1,3-dioxolane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c12-9-1-2-10-8(7-9)3-4-11(10)13-5-6-14-11/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTGQIOPLISLSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3=C1C=C(C=C3)Br)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80669790
Record name 5'-Bromo-2',3'-dihydrospiro[1,3-dioxolane-2,1'-indene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760995-51-5
Record name 5'-Bromo-2',3'-dihydrospiro[1,3-dioxolane-2,1'-indene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Properties and Activity of GSK1070916 (Formerly Associated with CAS 760995-51-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and biological properties of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases. While initially associated with CAS number 760995-51-5, the correct and primary CAS registry number for this compound is 942918-07-2 . GSK1070916 is an ATP-competitive inhibitor with significant anti-proliferative activity across a broad range of cancer cell lines, making it a valuable tool for oncology research and drug development.

Physicochemical Properties

GSK1070916 is a synthetic organic molecule with the following key properties:

PropertyValue
IUPAC Name 3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea
CAS Number 942918-07-2
Molecular Formula C30H33N7O
Molecular Weight 507.63 g/mol
SMILES CCN1C=C(C(=N1)C2=CC=C(C=C2)NC(=O)N(C)C)C3=C4C=C(NC4=NC=C3)C5=CC=CC(=C5)CN(C)C
Appearance Off-white to light yellow solid
Solubility Soluble in DMSO, insoluble in water

Biological Activity and Mechanism of Action

GSK1070916 is a highly potent and selective inhibitor of the serine/threonine kinases Aurora B and Aurora C. These kinases are critical regulators of mitosis, playing essential roles in chromosome segregation and cytokinesis. Overexpression of Aurora kinases is frequently observed in various human tumors.

The primary mechanism of action for GSK1070916 is as a reversible and ATP-competitive inhibitor. It binds to the ATP-binding pocket of Aurora B and C, preventing the phosphorylation of their downstream substrates. A key characteristic of GSK1070916 is its extremely long enzyme-inhibitor dissociation half-life, which is greater than 480 minutes for Aurora B and 270 minutes for Aurora C. This prolonged residence time contributes to its sustained inhibitory activity.[1]

Kinase Inhibition Profile

The inhibitory activity of GSK1070916 against various kinases is summarized in the table below. The data highlights its high selectivity for Aurora B and C over Aurora A.

Target KinaseInhibition Constant (Ki)IC50
Aurora B-INCENP 0.38 ± 0.29 nM[1][2]3.5 nM[1][3]
Aurora C-INCENP 1.5 ± 0.4 nM[1]6.5 nM[1][3]
Aurora A-TPX2 492 ± 61 nM[2]1100 nM[1]
FLT1 -42 nM[2]
TIE2 -59 nM[2]
SIK -70 nM[2]
FLT4 -74 nM[2]
FGFR1 -78 nM[2]
Cellular Activity

Treatment of human tumor cells with GSK1070916 leads to a dose-dependent inhibition of the phosphorylation of histone H3 on serine 10 (H3S10), a specific substrate of Aurora B kinase.[4] This inhibition of Aurora B activity disrupts proper chromosome alignment and segregation, leading to a failure of cytokinesis, resulting in polyploidy and eventual apoptosis.[4] GSK1070916 demonstrates potent anti-proliferative effects across a wide array of cancer cell lines.

Cell Line (Cancer Type)EC50 (Anti-proliferative)EC50 (H3-S10 Phosphorylation Inhibition)
A549 (Lung) 7 nM[2]8 - 118 nM (average range across cell lines)[2]
Various Tumor Cell Lines Median of 8 nM across >100 cell lines[3]-

Signaling Pathway

GSK1070916 primarily targets the Aurora B signaling pathway, a critical component of the mitotic checkpoint. The diagram below illustrates the central role of Aurora B in mitosis and the point of inhibition by GSK1070916.

AuroraB_Pathway cluster_mitosis Mitosis cluster_cpc Chromosomal Passenger Complex (CPC) Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Aurora_B Aurora B INCENP INCENP Aurora_B->INCENP Histone_H3 Histone H3 (Ser10) Aurora_B->Histone_H3 Phosphorylates Cytokinesis_Node Cytokinesis Aurora_B->Cytokinesis_Node Polyploidy Polyploidy Survivin Survivin INCENP->Survivin Borealin Borealin Survivin->Borealin GSK1070916 GSK1070916 GSK1070916->Aurora_B Inhibits GSK1070916->Polyploidy Induces Chromosome_Segregation Correct Chromosome Segregation Histone_H3->Chromosome_Segregation Cell_Division Cell_Division Chromosome_Segregation->Cell_Division Leads to Cytokinesis_Node->Cell_Division Apoptosis Apoptosis Polyploidy->Apoptosis

Figure 1: GSK1070916 Inhibition of the Aurora B Signaling Pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of GSK1070916 against Aurora kinases.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human Aurora A-TPX2, Aurora B-INCENP, and Aurora C-INCENP complexes are used as the enzyme sources. A fluorescently labeled peptide substrate, such as 5FAM-PKAtide, is utilized.

  • Compound Dilution: GSK1070916 is serially diluted in DMSO to create a range of concentrations.

  • Assay Reaction:

    • The kinase, peptide substrate, and ATP are combined in an appropriate assay buffer.

    • GSK1070916 dilutions or DMSO (vehicle control) are added to the reaction mixture.

    • The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified using a suitable method, such as fluorescence polarization or mobility shift assay.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. IC50 values are determined by fitting the data to a four-parameter logistic equation.

Cellular Histone H3 Phosphorylation Assay

Objective: To measure the inhibition of Aurora B activity in a cellular context by quantifying the phosphorylation of its substrate, Histone H3.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., A549, HCT116) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of GSK1070916 or DMSO for a defined period (e.g., 2 hours).

  • Cell Lysis: Cells are lysed to release cellular proteins.

  • ELISA or Western Blot:

    • ELISA: An antibody-based assay is used to capture total Histone H3 and specifically detect the phosphorylated form (H3S10).

    • Western Blot: Lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phospho-H3S10 and total H3.

  • Data Analysis: The level of H3S10 phosphorylation is normalized to the total H3 level. EC50 values are calculated from the dose-response curve.

H3_Phosphorylation_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed cancer cells in 96-well plates Treat_Cells Treat with GSK1070916 (various concentrations) Seed_Cells->Treat_Cells Lyse_Cells Lyse cells Treat_Cells->Lyse_Cells Quantify_Protein Quantify total protein Lyse_Cells->Quantify_Protein Detection Detect phospho-H3 (Ser10) and total H3 via ELISA or Western Blot Quantify_Protein->Detection Analyze_Data Normalize and calculate EC50 Detection->Analyze_Data

Figure 2: Experimental Workflow for Histone H3 Phosphorylation Assay.
Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of GSK1070916 on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.

  • Compound Addition: After allowing the cells to attach, serial dilutions of GSK1070916 are added.

  • Incubation: The plates are incubated for an extended period (e.g., 3 to 6 days) to allow for multiple cell divisions.

  • Viability Measurement: Cell viability is determined using a luminescent-based assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence signal is proportional to the number of viable cells. The results are normalized to the DMSO-treated control, and the EC50 value is calculated.

References

An In-depth Technical Guide on 5-Bromo-1,1-(ethylenedioxo)-indane and its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-1,1-(ethylenedioxo)-indane, a member of the indane class of molecules. While specific biological data on this particular compound is limited in publicly available literature, this document extrapolates potential activities and mechanisms based on structurally similar analogs. The guide covers synthetic methodologies, quantitative biological data of related compounds, and potential signaling pathways, offering a valuable resource for researchers interested in the therapeutic potential of this chemical scaffold.

Synthesis of this compound and Precursors

The synthesis of this compound is a multi-step process commencing from 3-(3-bromophenyl)propanoic acid. The initial step involves an intramolecular Friedel-Crafts acylation to form the indanone core, which is subsequently protected as a ketal.

Experimental Protocols

Synthesis of 5-Bromo-1-indanone:

A common route to 5-bromo-1-indanone is through the intramolecular Friedel-Crafts acylation of 3-(3-bromophenyl)propionic acid.

  • Protocol 1: Friedel-Crafts Reaction with Chlorosulfonic Acid

    • 3-(3-Bromophenyl)propionic acid is treated with chlorosulfonic acid. The reaction mixture is stirred, typically at room temperature, to facilitate cyclization.

    • Upon completion, the reaction is quenched, and the product, 5-bromo-1-indanone, is isolated and purified.

  • Protocol 2: Oxidation of 5-Bromo-2,3-dihydro-1H-inden-1-ol

    • A solution of 5-bromo-2,3-dihydro-1H-inden-1-ol (1 mmol) and 70% tert-butyl hydroperoxide (6-10 equivalents) in water is stirred at 100°C for 24 hours.

    • The reaction is quenched with a saturated solution of sodium thiosulfate.

    • The product is extracted with dichloromethane, dried over anhydrous sodium sulfate, and purified by flash column chromatography on silica gel.[1]

Synthesis of this compound (Ketalization):

  • General Protocol:

    • 5-Bromo-1-indanone is dissolved in a suitable solvent, such as toluene or benzene.

    • A slight excess of ethylene glycol is added, along with a catalytic amount of a strong acid, commonly p-toluenesulfonic acid.

    • The reaction mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product.

    • The reaction is monitored by a suitable technique (e.g., TLC or GC-MS) until the starting material is consumed.

    • Upon completion, the reaction is cooled, washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst, and then with brine.

    • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • The crude this compound can be purified by recrystallization or column chromatography.

G cluster_synthesis Synthesis Workflow 3_Bromophenylpropionic_acid 3-(3-Bromophenyl)propionic Acid 5_Bromo_1_indanone 5-Bromo-1-indanone Ethylene_Glycol Ethylene Glycol Target_Compound This compound

Biological Activity of Structural Analogs

While quantitative biological data for this compound is not extensively reported in scientific literature, numerous studies have demonstrated the significant anticancer and anticoagulant activities of structurally related indanone and spiro-indane derivatives. The data presented below for these analogs can guide future research into the therapeutic potential of the core compound.

Anticancer Activity of Indanone and Spiro-Indolinone Analogs

The indanone and spiro-indolinone scaffolds are present in a variety of compounds exhibiting potent cytotoxicity against several human cancer cell lines.

Compound ClassSpecific AnalogCancer Cell LineActivity (IC₅₀ / GI₅₀)Reference
5-Bromo-3-hydrazono-1H-2-indolinones 4-Fluoro-phenylthiosemicarbazone derivativeBreast (BT-549)log₁₀GI₅₀ = -6.40[2]
Non-small cell lung (NCI-H23)log₁₀GI₅₀ = -6.10[2]
Ovarian (IGROV1)log₁₀GI₅₀ = -6.02[2]
Spiro[cyclopropane-1,3'-indolin]-2'-ones Compound 6bProstate (DU-145)<20 µM[3]
Compound 6uProstate (DU-145)<20 µM[3]
Spiroisoxazoline Indanones Compound 9fBreast (MCF-7)0.03 ± 0.01 µM[2]
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones Compound 7cBreast (MCF-7)7.17 ± 0.94 µM
Compound 7dBreast (MCF-7)2.93 ± 0.47 µM
Compound 7d (VEGFR-2 inhibition)-0.503 µM

A product description from a chemical supplier suggests that this compound itself possesses anticancer effects mediated through apoptosis induction and inhibition of cell cycle progression, as well as anti-inflammatory properties. However, this information should be interpreted with caution as it is not from a peer-reviewed scientific publication.

Potential Signaling Pathways

Based on the biological activities of structurally related compounds, several signaling pathways can be hypothesized as potential targets for this compound and its analogs.

Apoptosis Induction

The anticancer activity of many indanone and spiro-indolinone derivatives is attributed to their ability to induce apoptosis. For instance, spiro[cyclopropane-1,3'-indolin]-2'-ones have been shown to arrest the cell cycle in the G0/G1 phase and induce caspase-3 dependent apoptosis.[3] Furthermore, some indanone spiroisoxazoline derivatives are suggested to activate the mitochondrial-associated pathway of apoptosis, characterized by an increased expression of Bax and caspase-3, and a decreased expression of Bcl-2.[2]

G cluster_apoptosis Hypothesized Apoptosis Pathway Compound This compound Analog Mitochondria Mitochondria Bax Bax (pro-apoptotic) Bcl2 Bcl-2 (anti-apoptotic) Caspase9 Caspase-9 Caspase3 Caspase-3 Apoptosis Apoptosis

Kinase Inhibition

Certain bromo-indolinone derivatives have demonstrated inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key kinase involved in angiogenesis. This suggests that the broader class of bromo-indane compounds may have potential as kinase inhibitors.

G cluster_kinase Kinase Inhibition Pathway Compound Bromo-Indane Analog VEGFR2 VEGFR-2 Angiogenesis Angiogenesis

General Experimental Workflow

The following diagram outlines a general workflow for the synthesis and preliminary biological evaluation of this compound and its analogs.

G cluster_workflow General Experimental Workflow Synthesis Synthesis of Target Compound Purification Purification and Characterization (NMR, MS, etc.) In_Vitro_Screening In Vitro Biological Screening (e.g., Cytotoxicity Assays) Hit_Identification Hit Identification and Lead Optimization Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) In_Vivo_Studies In Vivo Efficacy and Toxicity Studies

Conclusion

This compound represents an interesting chemical scaffold with potential for further exploration in drug discovery. While direct biological data is sparse, the known activities of its structural analogs, particularly in the areas of oncology and anticoagulation, provide a strong rationale for its synthesis and biological evaluation. The synthetic routes are accessible, and the potential for derivatization offers opportunities for the development of novel therapeutic agents. Future research should focus on the systematic biological screening of this compound and a library of its analogs to elucidate their specific molecular targets and mechanisms of action.

References

A Comprehensive Technical Review of Brominated Indane Derivatives: Synthesis, Spectroscopic Analysis, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indane scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a privileged structure in medicinal chemistry. Its rigid framework provides a valuable platform for the design of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] The introduction of a bromine atom to the indane nucleus can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives. Bromination can enhance lipophilicity, improve metabolic stability, and provide a handle for further synthetic modifications, making brominated indane derivatives an attractive area of research for drug discovery and development.[3] This in-depth technical guide provides a comprehensive review of the synthesis, spectroscopic characterization, and biological evaluation of various brominated indane derivatives, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of Brominated Indane Derivatives

The synthesis of brominated indane derivatives can be achieved through two primary strategies: direct bromination of a pre-existing indane or indanone core, or by constructing the indane ring from a brominated precursor.

Direct Bromination of Indane and Indanone Derivatives

The direct bromination of indanes and indanones is a common and effective method for introducing bromine atoms onto the carbocyclic framework. The regioselectivity of the bromination is influenced by the reaction conditions, including the brominating agent, solvent, temperature, and the presence of catalysts or light.

Table 1: Synthesis of Brominated Indane Derivatives via Direct Bromination

Starting MaterialBrominating Agent/ConditionsProduct(s)Yield (%)Reference
Indan-1-oneBromine, Chloroform, 60 min irradiation2,3-dibromo-inden-1-one, trans-2,3-dibromoindan-1-one, 2,2-dibromoindan-1,3-dione, 2,2-dibromoindan-1-one39, 10, 18, 15[4]
2-Methyl indanone4 equiv. BromineTribromo indanone, Dibromo indanone, Monobromo indandione53, 20, 20[4]
4-Chloro-1-indanoneBromine, CCl4, room temp2-Bromo-4-chloro-1-indanone40[5]
4-Chloro-1-indanoneBromine (2:1 molar ratio), CCl4, room temp2,2-Dibromo-4-chloro-1-indanone68[5]
5-AcetamidoindaneBromine, Acetic acid5-Acetamido-6-bromoindane-[6]
1-(2,3-dihydro-2-ethyl-1-methyl-1H-inden-2-yl)ethanoneBromine, Methylene chloride2-Bromo-1-(2,3-dihydro-2-ethyl-1-methyl-1H-inden-2-yl)ethanone-[7]
1-(2,3-dihydro-2-methyl-1H-inden-2-yl)ethanoneBromine, Methylene chloride, 10°C2-Bromo-1-(2,3-dihydro-2-methyl-1H-inden-2-yl)ethanone-[4]
IndeneBromine, with or without aprotic solvent1,2-Dibromoindane-[5]
Synthesis from Brominated Precursors

Alternatively, brominated indane derivatives can be synthesized by employing brominated starting materials in ring-forming reactions. This approach offers control over the initial position of the bromine atom.

Table 2: Synthesis of Brominated Indane Derivatives from Brominated Precursors

Brominated PrecursorReactionProductYield (%)Reference
3-(3-Bromophenyl)propionic acidFriedel-Crafts reaction with chlorosulfonic acid5-Bromo-1-indanone-[7]
4-(3-Chloropropanoyl)bromobenzeneAluminum chloride, Sodium chloride, 180-220°C5-Bromo-1-indanone-[4]
5-Bromo-1-indanoneSuzuki-Miyaura cross-coupling with various boronic acids5-Aryl-1-indanone derivatives-[8]

Experimental Protocols

General Procedure for Photochemical Bromination of Indan-1-one[4]

A solution of indan-1-one in a suitable solvent (e.g., chloroform) is irradiated with a lamp (e.g., 150 W projector lamp) in the presence of bromine. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the resulting residue is purified by crystallization or column chromatography to isolate the various brominated products.

Synthesis of 2-Bromo-4-chloro-1-indanone[5]

To a solution of 4-chloro-1-indanone in carbon tetrachloride at room temperature, a solution of bromine in carbon tetrachloride is added dropwise with the exclusion of light. The reaction mixture is stirred for a specified time. After completion, the reaction is quenched, and the product is extracted, dried, and purified by crystallization to yield pale yellow crystals.

Synthesis of 5-Bromo-1-indanone via Friedel-Crafts Cyclization[4]

4-(3-Chloropropanoyl)bromobenzene is added to a molten mixture of aluminum chloride and sodium chloride at 180°C. The temperature is raised to 220°C for 30 minutes. The reaction mixture is then poured onto ice and treated with acetic acid. The resulting solid is collected, dissolved in ether, dried, and concentrated. The crude product is recrystallized from methanol to give 5-bromoindan-1-one.

G cluster_synthesis General Synthesis Workflows for Brominated Indane Derivatives Indane Indane/Indanone BrominatedIndane Brominated Indane Derivative Indane->BrominatedIndane Direct Bromination BrominatingAgent Brominating Agent (e.g., Br2, NBS) BrominatedPrecursor Brominated Precursor (e.g., Bromophenylpropionic acid) BrominatedPrecursor->BrominatedIndane Synthesis from Brominated Precursor Cyclization Ring-Closing Reaction (e.g., Friedel-Crafts)

Caption: General synthetic strategies for obtaining brominated indane derivatives.

Spectroscopic Data

The structures of the synthesized brominated indane derivatives are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 3: Selected Spectroscopic Data for Brominated Indane Derivatives

Compound¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)Reference
5-Bromo-1-indanone7.82-7.79 (d, J = 7.4 Hz, 1H), 7.67-7.55 (m, 3H), 3.19 (t, 2H), 2.72 (t, 2H)206.9, 156.2, 147.3, 135.6, 132.6, 128.8, 126.3, 124.6, 124.2, 36.7, 26.1[8]
5-(4-Methoxyphenyl)-1-indanone7.80-7.78 (d, J = 7.2 Hz, 1H), 7.63-7.55 (m, 4H), 7.01-6.99 (m, 2H), 3.87 (s, 3H), 3.17 (t, 2H), 2.72 (t, 2H)206.9, 160.2, 156.2, 147.3, 135.6, 132.6, 128.8, 126.3, 124.6, 124.2, 114.6, 55.6, 36.7, 26.1[8]
5-(4-Ethylphenyl)-1-indanone7.82-7.79 (d, J = 7.4 Hz, 1H), 7.67-7.55 (m, 3H), 7.33-7.30 (m, 3H), 3.19 (t, 2H), 2.76-2.68 (m, 4H), 1.29 (t, 3H)206.9, 156.2, 147.8, 144.9, 137.6, 135.9, 128.8, 127.6, 126.7, 125.0, 124.2, 36.8, 28.8, 26.1, 15.8[8]
2-Bromo-6-methoxy-3-phenyl-1-indanone--[9]

Biological Activities

Brominated indane derivatives have been investigated for a range of biological activities, demonstrating their potential as scaffolds for the development of new therapeutic agents.

Anticancer Activity

Several studies have reported the cytotoxic effects of brominated indane derivatives against various cancer cell lines. The presence and position of the bromine atom, along with other substituents, can significantly influence the anticancer potency.

Table 4: Anticancer Activity of Brominated Indane Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
5-Bromo-7-azaindolin-2-one derivative (23p)HepG2, A549, Skov-32.357–3.012
2-Benzylidene-1-indanones (general class)MCF-7, HCT, THP-1, A5490.01 - 0.88[6]
Indanone-based thiazolyl hydrazone (ITH-6)HT-29, COLO 205, KM 120.41 ± 0.19 to 6.85 ± 1.44[10]
Brominated Plastoquinone Analog (BrPQ5)Various (NCI-60 panel)GI₅₀: 1.55 - 4.41[11]

While the precise mechanisms of action for many brominated indane derivatives are still under investigation, related compounds have been shown to induce apoptosis through pathways involving the generation of reactive oxygen species (ROS) and modulation of key signaling pathways like NF-κB.[12][13] For instance, some brominated chalcones, which share structural similarities with certain indanone derivatives, have been shown to induce apoptosis in gastric cancer cells through ROS-mediated upregulation of death receptors DR4 and DR5.[12]

G cluster_apoptosis Hypothetical ROS-Mediated Apoptosis Pathway for Brominated Indanones BrominatedIndanone Brominated Indanone Derivative ROS Increased ROS Production BrominatedIndanone->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical pathway for apoptosis induction by brominated indanones.

Antimicrobial Activity

Brominated indane derivatives have also demonstrated promising activity against various bacterial and fungal strains. The antimicrobial efficacy is often attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential enzymes.[14]

Table 5: Antimicrobial Activity of Brominated Indane Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
6-Bromoindolglyoxylamide polyamine derivative (3)Staphylococcus aureus, S. intermedius-[14]
Bromoanilines (general class)Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus subtilis-[15]
2,7-DibromophenanthrenequinoneStaphylococcus aureus20[16]
3,6-DibromophenanthrenequinoneStaphylococcus aureus50[16]

The mechanism of antimicrobial action for some brominated compounds involves the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death in microorganisms.[16][17]

G cluster_antimicrobial Proposed Antimicrobial Mechanism of Action BrominatedIndane Brominated Indane Derivative BacterialCell Bacterial Cell BrominatedIndane->BacterialCell Interacts with MembraneDisruption Membrane Permeabilization BacterialCell->MembraneDisruption EnzymeInhibition Enzyme Inhibition BacterialCell->EnzymeInhibition ROS ROS Generation BacterialCell->ROS CellDeath Bacterial Cell Death MembraneDisruption->CellDeath EnzymeInhibition->CellDeath ROS->CellDeath

Caption: Proposed mechanisms for the antimicrobial activity of brominated indanes.

Cholinesterase Inhibition

Certain indanone derivatives are known to be potent inhibitors of cholinesterases, enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for the management of Alzheimer's disease. While specific data for brominated indane derivatives as cholinesterase inhibitors is emerging, the indanone scaffold itself is a well-established pharmacophore for this target. For example, the drug Donepezil, used to treat Alzheimer's disease, is an indanone derivative.[9][18]

Table 6: Cholinesterase Inhibitory Activity of Indanone Derivatives (for context)

CompoundEnzymeIC₅₀ (µM)Reference
1-Benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020)Acetylcholinesterase (AChE)-[18]
Daidzein derivative (15a)Acetylcholinesterase (AChE)2.14 ± 0.31[19]

Conclusion

Brominated indane derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. The synthetic methodologies for accessing these molecules are well-established, allowing for the generation of diverse libraries for structure-activity relationship studies. The available data on their anticancer and antimicrobial properties, coupled with the known potential of the indanone scaffold to inhibit key enzymes like cholinesterases, underscores the significant potential of this compound class in drug discovery.

Further research is warranted to elucidate the precise mechanisms of action, particularly the specific signaling pathways modulated by brominated indane derivatives in various disease models. A deeper understanding of their structure-activity relationships will be crucial for the rational design of more potent and selective therapeutic agents. The development of efficient and green synthetic methods will also be important for the sustainable production of these valuable compounds. This technical guide serves as a foundational resource for researchers and scientists dedicated to advancing the field of medicinal chemistry through the exploration of novel brominated indane derivatives.

References

An In-depth Technical Guide to 5'-Bromo-2',3'-dihydrospiro[dioxolane-2,1'-indene]

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5'-bromo-2',3'-dihydrospiro[dioxolane-2,1'-indene], a halogenated spiro compound with potential applications in organic synthesis and drug discovery. This document details its chemical identity, structure, physical properties, and a detailed experimental protocol for its synthesis.

Chemical Identity and Structure

IUPAC Name: 5'-Bromo-2',3'-dihydrospiro[dioxolane-2,1'-indene]

Synonyms:

  • 5-Bromo-1,1-(ethylenedioxo)-indane

  • 5-Bromoindan-1-one ethylene ketal

CAS Number: 760995-51-5[1]

Molecular Structure:

The structure of 5'-bromo-2',3'-dihydrospiro[dioxolane-2,1'-indene] consists of an indane ring system where the ketone at position 1 is protected as a cyclic ketal using ethylene glycol. A bromine atom is substituted at the 5th position of the indane ring.

Chemical structure of 5'-Bromo-2',3'-dihydrospiro[dioxolane-2,1'-indene]

Physicochemical Data

A summary of the key physicochemical properties of 5'-bromo-2',3'-dihydrospiro[dioxolane-2,1'-indene] is presented in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₁BrO₂[1]
Molecular Weight 255.11 g/mol [1]
MDL Number MFCD08706455[1]

Experimental Protocol: Synthesis

The synthesis of 5'-bromo-2',3'-dihydrospiro[dioxolane-2,1'-indene] is achieved through the ketalization of its precursor, 5-bromo-1-indanone, with ethylene glycol. This reaction serves to protect the ketone functional group, a common strategy in multi-step organic synthesis.

Reaction Scheme:

synthesis 5-Bromo-1-indanone 5-Bromo-1-indanone reaction_node 5-Bromo-1-indanone->reaction_node Ethylene_glycol Ethylene glycol Ethylene_glycol->reaction_node Acid_catalyst Acid catalyst (e.g., p-TsOH) Acid_catalyst->reaction_node Solvent Solvent (e.g., Toluene) Solvent->reaction_node Product 5'-Bromo-2',3'-dihydrospiro [dioxolane-2,1'-indene] Water Water reaction_node->Product reaction_node->Water

Caption: Synthesis of the target compound via ketalization.

Materials:

  • 5-Bromo-1-indanone

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Toluene or another suitable azeotroping solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 5-bromo-1-indanone (1 equivalent) in toluene.

  • Addition of Reagents: Add ethylene glycol (1.2-1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents) to the solution.

  • Azeotropic Dehydration: Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 5'-bromo-2',3'-dihydrospiro[dioxolane-2,1'-indene].

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Relationships and Workflows

The synthesis of 5'-bromo-2',3'-dihydrospiro[dioxolane-2,1'-indene] is a key step in more complex synthetic pathways where the indanone carbonyl group requires protection.

workflow cluster_start Starting Material cluster_protection Protection Step cluster_intermediate Protected Intermediate cluster_further_reactions Further Synthetic Steps cluster_deprotection Deprotection Step cluster_final Final Product Start 5-Bromo-1-indanone Protect Ketalization with ethylene glycol Start->Protect Reaction Intermediate 5'-Bromo-2',3'-dihydrospiro [dioxolane-2,1'-indene] Protect->Intermediate Yields Further_Reactions e.g., Suzuki Coupling, Buchwald-Hartwig Amination Intermediate->Further_Reactions Enables Deprotect Acidic Hydrolysis Further_Reactions->Deprotect Leads to Final_Product Functionalized Indanone Derivative Deprotect->Final_Product Regenerates

Caption: Synthetic utility of the target compound.

This workflow illustrates that the formation of 5'-bromo-2',3'-dihydrospiro[dioxolane-2,1'-indene] is a crucial intermediate step. The protected ketone allows for selective reactions at other positions of the molecule, such as the bromine atom, without interference from the otherwise reactive carbonyl group. Subsequent deprotection regenerates the ketone for further transformations. This strategy is fundamental in the synthesis of complex molecules and potential drug candidates.

References

Key Characteristics of Halogenated Indane Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, pharmacological activity, and therapeutic potential of halogenated indane derivatives for researchers, scientists, and drug development professionals.

The indane scaffold, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, represents a privileged structure in medicinal chemistry. Its rigid framework provides a valuable platform for the design of compounds with specific spatial orientations, leading to high-affinity interactions with biological targets. The introduction of halogen atoms onto this scaffold further enhances its therapeutic potential by modulating its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. This technical guide provides a comprehensive overview of the key characteristics of halogenated indane compounds, with a focus on their synthesis, pharmacological evaluation, and mechanism of action, particularly in the context of neurological disorders.

Core Physicochemical and Pharmacological Properties

The addition of halogens to the indane nucleus significantly influences the molecule's properties. The electronegativity and size of the halogen atom (Fluorine < Chlorine < Bromine < Iodine) can alter the electronic distribution within the molecule, impacting its polarity and ability to form specific interactions with protein targets.[1] Halogenation, particularly with fluorine, can block sites of metabolism, thereby increasing the compound's in vivo half-life.[2] Furthermore, halogens can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's binding pocket, which can contribute to enhanced binding affinity and selectivity.[3][4]

Halogenated indane derivatives have shown promise in a variety of therapeutic areas, including as anticancer, anti-inflammatory, and neuroprotective agents.[5][6] A notable area of investigation is their activity at dopamine receptors, which are implicated in numerous neurological and psychiatric conditions such as Parkinson's disease and schizophrenia.

Data Presentation: Dopamine Receptor Affinity of Halogenated Aminoindanes

The following tables summarize the in vitro binding affinities of a series of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes and their non-halogenated analogs for D1-like and D2-like dopamine receptors. The data is presented as inhibition constants (Ki), which represent the concentration of the compound required to inhibit 50% of the binding of a specific radioligand to the receptor. A lower Ki value indicates a higher binding affinity.

Table 1: In Vitro Affinity (Ki, nM) of 6-Hydroxy-Substituted Aminoindanes for Dopamine D1-like and D2-like Receptors [7]

CompoundSubstitutionD1-like ([³H]SCH23390)D2-like ([³H]YM-09151-2)
10 H>10000>10000
4a 5-Fluoro>10000>10000
14 H, N(n-Pr)₂1850 ± 250110 ± 15
4c 5-Fluoro, N(n-Pr)₂2300 ± 300130 ± 20
20 H, N(Me)allyl3500 ± 40045 ± 6
4e 5-Fluoro, N(Me)allyl4100 ± 50050 ± 7

Table 2: In Vitro Affinity (Ki, nM) of 5-Hydroxy-Substituted Aminoindanes for Dopamine D1-like and D2-like Receptors [7]

CompoundSubstitutionD1-like ([³H]SCH23390)D2-like ([³H]YM-09151-2)
11 H>10000>10000
5a 6-Fluoro>10000>10000
15 H, N(n-Pr)₂1500 ± 20090 ± 12
5c 6-Fluoro, N(n-Pr)₂1900 ± 250115 ± 18
21 H, N(Me)allyl2800 ± 35038 ± 5
5e 6-Fluoro, N(Me)allyl3200 ± 40042 ± 6

Data are presented as mean ± S.E.M. of at least three independent experiments.

These data indicate that while the introduction of a fluorine atom at the 5 or 6-position of the indane ring in these specific derivatives does not dramatically alter the binding affinity for D1-like or D2-like receptors compared to their non-halogenated counterparts, the nature of the substituent on the amino group plays a significant role in determining affinity and selectivity.[7] Specifically, N,N-di-n-propyl and N-methyl-N-allyl substitutions lead to a notable increase in affinity for the D2-like receptor.[7]

Experimental Protocols

Synthesis of Halogenated Indane Derivatives

A general approach to the synthesis of halogenated indanones involves the intramolecular Friedel-Crafts acylation of a halogenated phenylpropionic acid or a related precursor. Subsequent modifications can then be made to introduce other functional groups, such as an amino group.

Detailed Experimental Protocol for the Synthesis of trans-2-Amino-5-fluoro-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene (Representative Example)

The synthesis of the title compound can be achieved through a multi-step process, as described in the literature, starting from appropriately substituted precursors.[7] A key step often involves the cyclization of a substituted phenylpropionic acid to form the corresponding indanone, followed by reduction and introduction of the amino group.

  • Step 1: Friedel-Crafts Cyclization to form a Halogenated Indanone. A solution of 3-(4-fluoro-3-methoxyphenyl)propanoic acid in a suitable solvent (e.g., dichloromethane) is treated with a Lewis acid catalyst (e.g., aluminum chloride) to induce intramolecular acylation and formation of the corresponding 5-fluoro-6-methoxy-1-indanone. The reaction is typically stirred at room temperature and then quenched with ice water. The product is extracted with an organic solvent and purified by chromatography.

  • Step 2: Introduction of the Phenyl Group. The halogenated indanone is reacted with a phenyl Grignard reagent (phenylmagnesium bromide) in an anhydrous solvent like tetrahydrofuran (THF) to introduce the phenyl group at the 1-position. This reaction typically proceeds via nucleophilic addition to the carbonyl group.

  • Step 3: Formation of the Amino Group. The resulting tertiary alcohol can be converted to an amine through a series of reactions, which may include dehydration to the indene, followed by stereoselective epoxidation and subsequent ring-opening with an amine source, or through a Ritter reaction followed by hydrolysis.

  • Step 4: Demethylation to the Phenol. The methoxy group is cleaved to the corresponding hydroxy group using a demethylating agent such as boron tribromide (BBr₃) in an inert solvent.

In Vitro Radioligand Binding Assays

The affinity of the synthesized compounds for dopamine receptors is determined using radioligand binding assays with membranes prepared from tissues or cells expressing the target receptors (e.g., porcine striatum).[7]

  • Membrane Preparation: The tissue is homogenized in a buffer solution and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

  • Binding Assay: The membrane preparation is incubated with a specific radioligand (e.g., [³H]SCH23390 for D1-like receptors, [³H]YM-09151-2 for D2-like receptors) and varying concentrations of the test compound.

  • Data Analysis: After incubation, the bound and free radioligand are separated by filtration. The radioactivity retained on the filter is measured by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Mandatory Visualization

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the D2-like dopamine receptors, which are coupled to Gi/o proteins. Activation of these receptors by an agonist, such as a halogenated aminoindane derivative, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Halogenated Indane Agonist D2R Dopamine D2 Receptor Agonist->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Signaling (e.g., Akt/GSK3, MAPK) PKA->Downstream Phosphorylates

Caption: Dopamine D2 Receptor Signaling Cascade.

Experimental Workflow for Synthesis and Evaluation

The logical flow from chemical synthesis to biological evaluation is a critical aspect of drug discovery. The following diagram outlines a typical workflow for the development of halogenated indane compounds.

Experimental_Workflow Start Start Synthesis Synthesis of Halogenated Indane Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Binding_Assay In Vitro Radioligand Binding Assays (Dopamine Receptors) Purification->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP measurement) Binding_Assay->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design End End Lead_Optimization->End

Caption: Drug Discovery Workflow for Halogenated Indanes.

References

Methodological & Application

Application Notes and Protocols: 5-Bromo-1,1-(ethylenedioxy)-indane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,1-(ethylenedioxy)-indane is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and drug development. Its structure combines a brominated aromatic ring, ripe for functionalization via cross-coupling reactions, with a protected ketone functionality. This dual reactivity allows for the selective modification of the aromatic core while preserving the latent carbonyl group for subsequent transformations. This intermediate is particularly useful in the synthesis of complex molecular scaffolds that are central to the development of novel therapeutic agents, including kinase inhibitors for cancer therapy.

The ethylene ketal acts as a robust protecting group for the 1-indanone carbonyl, stable to a wide range of reaction conditions, including those typically employed in palladium-catalyzed cross-coupling reactions. This enables the selective elaboration of the 5-bromo position through powerful C-C and C-N bond-forming reactions such as the Suzuki-Miyaura and Heck couplings. Subsequent deprotection of the ketal under acidic conditions readily reveals the ketone, providing a handle for further derivatization.

Synthesis of 5-Bromo-1,1-(ethylenedioxy)-indane

The preparation of 5-Bromo-1,1-(ethylenedioxy)-indane is typically achieved through the ketalization of 5-bromo-1-indanone.

Experimental Protocol: Ketalization of 5-bromo-1-indanone

This protocol is based on standard ketalization procedures.

Materials:

  • 5-bromo-1-indanone

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

  • Toluene or benzene (for azeotropic removal of water)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Dean-Stark apparatus (optional)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and optionally a Dean-Stark trap), add 5-bromo-1-indanone (1.0 eq), ethylene glycol (1.5-2.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.02-0.05 eq).

  • Add a suitable solvent such as toluene to facilitate the azeotropic removal of water.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 5-Bromo-1,1-(ethylenedioxy)-indane as a pure solid.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. 5-Bromo-1,1-(ethylenedioxy)-indane is an excellent substrate for these reactions, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the indane core. The resulting 5-aryl-1,1-(ethylenedioxy)-indane derivatives are precursors to a range of biologically active molecules.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1,1-(ethylenedioxy)-indane with Phenylboronic Acid (Representative Protocol)

This protocol is adapted from known procedures for similar aryl bromides.

Materials:

  • 5-Bromo-1,1-(ethylenedioxy)-indane

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • A suitable phosphine ligand (e.g., triphenylphosphine (PPh₃) or SPhos) if using Pd(OAc)₂

  • Potassium carbonate (K₂CO₃) or another suitable base

  • A suitable solvent system (e.g., toluene/ethanol/water or dioxane/water)

  • Nitrogen or Argon atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, combine 5-Bromo-1,1-(ethylenedioxy)-indane (1.0 eq), phenylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq). If using a Pd(II) source like Pd(OAc)₂, also add a suitable ligand (e.g., PPh₃, 0.08-0.20 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to a temperature between 80-100 °C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-phenyl-1,1-(ethylenedioxy)-indane.

Quantitative Data for Suzuki-Miyaura Coupling of 5-bromo-1-indanone (for comparison)

The following table summarizes data for the related compound, 5-bromo-1-indanone, which provides an indication of expected yields and conditions.

Arylboronic AcidCatalyst (mol%)BaseSolventTime (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O1295
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O1292
4-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O1288

Data is illustrative and based on typical Suzuki-Miyaura reaction conditions.

Applications in Heck Reactions

The Heck reaction provides a means to form carbon-carbon bonds between aryl halides and alkenes. 5-Bromo-1,1-(ethylenedioxy)-indane can be coupled with various alkenes to introduce vinyl or substituted vinyl groups at the 5-position.

Experimental Protocol: Heck Reaction of 5-Bromo-1,1-(ethylenedioxy)-indane with n-Butyl Acrylate (Representative Protocol)

This protocol is based on general Heck reaction conditions.

Materials:

  • 5-Bromo-1,1-(ethylenedioxy)-indane

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Triethylamine (Et₃N) or another suitable base

  • A suitable solvent (e.g., DMF, DMA, or acetonitrile)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask, add 5-Bromo-1,1-(ethylenedioxy)-indane (1.0 eq), Pd(OAc)₂ (0.01-0.05 eq), and PPh₃ (0.02-0.10 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (e.g., DMF), followed by triethylamine (1.5-2.0 eq) and n-butyl acrylate (1.2-1.5 eq).

  • Heat the reaction mixture to 80-120 °C and monitor by TLC.

  • Once the reaction is complete, cool to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the desired product.

Deprotection of the Ethylene Ketal

To unmask the ketone functionality, the ethylene ketal can be readily cleaved under acidic conditions.

Experimental Protocol: Deprotection

Materials:

  • 5-Aryl-1,1-(ethylenedioxy)-indane derivative

  • Acetone

  • Dilute hydrochloric acid (e.g., 2M HCl) or another acid catalyst

Procedure:

  • Dissolve the 5-aryl-1,1-(ethylenedioxy)-indane in a mixture of acetone and water.

  • Add a catalytic amount of dilute hydrochloric acid.

  • Stir the mixture at room temperature or with gentle heating until the deprotection is complete (monitored by TLC).

  • Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Dry the organic layer, concentrate, and purify the resulting 5-aryl-1-indanone if necessary.

Application in Drug Discovery: Targeting the B-Raf Kinase Pathway

The indane scaffold is a privileged structure in medicinal chemistry. Derivatives of 5-substituted indanones have been investigated as inhibitors of various protein kinases, including B-Raf. The B-Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in the B-Raf gene are common in many cancers, leading to constitutive activation of the pathway and uncontrolled cell growth.

B_Raf_Signaling_Pathway cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates BRAF B-Raf RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates Gene Expression for Inhibitor 5-Substituted Indanone (B-Raf Inhibitor) Inhibitor->BRAF Inhibits

Caption: The B-Raf/MEK/ERK signaling pathway and the point of intervention for 5-substituted indanone-based inhibitors.

The synthesis of libraries of 5-substituted indanones, enabled by the use of 5-Bromo-1,1-(ethylenedioxy)-indane, is a key strategy in the discovery of novel B-Raf inhibitors. The workflow for such a drug discovery effort is outlined below.

Drug_Discovery_Workflow Start 5-Bromo-1,1-(ethylenedioxy)-indane Suzuki Suzuki-Miyaura Coupling Start->Suzuki Heck Heck Reaction Start->Heck Library Library of 5-substituted (ethylenedioxy)-indanes Suzuki->Library Heck->Library Deprotection Ketal Deprotection Library->Deprotection IndanoneLibrary Library of 5-substituted 1-indanones Deprotection->IndanoneLibrary Screening Biological Screening (e.g., B-Raf kinase assay) IndanoneLibrary->Screening Hit Hit Compounds Screening->Hit LeadOpt Lead Optimization Hit->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Caption: A typical workflow for the synthesis and screening of a library of potential kinase inhibitors.

Conclusion

5-Bromo-1,1-(ethylenedioxy)-indane is a versatile and highly useful building block in modern organic synthesis. Its ability to undergo selective functionalization at the aromatic ring, while the ketone is protected, makes it an ideal starting material for the synthesis of complex molecules with potential therapeutic applications. The protocols and data presented here provide a foundation for researchers to utilize this compound in their synthetic endeavors, particularly in the exciting area of drug discovery.

Application Note & Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1,1-(ethylenedioxo)-indane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-Bromo-1,1-(ethylenedioxo)-indane with various aryl and heteroaryl boronic acids. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex biaryl structures, which are prevalent in many pharmaceutical agents.[1][2][3] This protocol outlines the necessary reagents, equipment, and step-by-step procedures to achieve efficient coupling, offering a versatile method for the synthesis of novel 5-substituted indane derivatives. Such derivatives are of significant interest in medicinal chemistry due to their structural similarity to compounds with diverse biological activities.[3]

Introduction

The Suzuki-Miyaura cross-coupling reaction, first reported by Akira Suzuki in 1979, has become an indispensable tool in organic synthesis for the formation of C-C bonds.[2][3] The reaction typically involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base.[2][4][5] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids make it a highly utilized method in the pharmaceutical industry for the synthesis of complex molecules.[1][6]

This compound is a valuable building block for the synthesis of various indane derivatives. The indane scaffold is a privileged structure found in numerous biologically active compounds.[3] This protocol provides a general and robust method for the functionalization of the 5-position of the indane ring system via Suzuki-Miyaura coupling, opening avenues for the creation of diverse chemical libraries for drug discovery.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific boronic acid coupling partners.

Materials and Reagents:

  • Substrate: this compound

  • Coupling Partner: Aryl or heteroaryl boronic acid (or boronic ester)

  • Palladium Catalyst:

    • Palladium(II) acetate (Pd(OAc)₂)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)[7]

  • Ligand:

    • Triphenylphosphine (PPh₃)

    • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

    • 2-(Di-tert-butylphosphino)biphenyl (JohnPhos)[5]

    • SPhos[8]

  • Base:

    • Potassium carbonate (K₂CO₃)[8]

    • Potassium phosphate tribasic (K₃PO₄)[5][8]

    • Cesium carbonate (Cs₂CO₃)[5][7]

  • Solvent:

    • 1,4-Dioxane[9]

    • Toluene[5]

    • N,N-Dimethylformamide (DMF)[7]

    • Degassed water

Equipment:

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Syringes and needles

  • Rotary evaporator

  • Chromatography equipment for purification (e.g., flash column chromatography)

Reaction Setup and Procedure:

The following procedure is a general starting point and can be adapted based on the specific reactants and available catalysts.

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, the palladium catalyst (e.g., Pd(OAc)₂; 0.01-0.05 equiv.) and ligand (e.g., SPhos; 0.02-0.10 equiv.) are typically pre-mixed. Add this catalyst/ligand mixture to the Schlenk flask. Alternatively, a pre-catalyst like Pd(dppf)Cl₂ can be used directly.

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). This cycle should be repeated three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture at a temperature ranging from 80 °C to 110 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-substituted-1,1-(ethylenedioxo)-indane derivative.

Data Presentation: General Reaction Parameters

The following table summarizes typical quantitative data for setting up the Suzuki coupling reaction.

ComponentMolar EquivalentsTypical Mol % (for catalyst/ligand)
This compound1.0-
Aryl/Heteroaryl Boronic Acid1.2 - 1.5-
Palladium Catalyst (e.g., Pd(OAc)₂)-1 - 5 mol%
Ligand (e.g., SPhos)-2 - 10 mol%
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)2.0 - 3.0-

Visualizations

Experimental Workflow Diagram

Suzuki_Coupling_Workflow Reagents 1. Add Reactants & Base (Bromo-indane, Boronic Acid, Base) Catalyst 2. Add Catalyst System (Pd source + Ligand) Reagents->Catalyst Inert 3. Degas & Purge (Evacuate/Backfill with Ar/N2) Catalyst->Inert Solvent 4. Add Degassed Solvent Inert->Solvent Reaction 5. Heat & Stir (80-110 °C, 2-24h) Solvent->Reaction Workup 6. Aqueous Work-up (Extraction & Washing) Reaction->Workup Cool to RT Purification 7. Purification (Column Chromatography) Workup->Purification Crude Product Product Pure Product Purification->Product

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)L_n-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (5-Bromo-indane) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (Boronic Acid) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere where necessary.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

This protocol provides a comprehensive framework for the successful Suzuki-Miyaura cross-coupling of this compound. The versatility of this reaction allows for the synthesis of a wide array of 5-aryl and 5-heteroaryl indane derivatives. Researchers can use this protocol as a starting point and optimize conditions to suit their specific substrates and desired outcomes, thereby facilitating the development of novel compounds for potential therapeutic applications.

References

Application Notes and Protocols: 5-Bromo-1,1-(ethylenedioxo)-indane as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,1-(ethylenedioxo)-indane is a key building block in medicinal chemistry, prized for its utility in the synthesis of a wide array of pharmaceutical intermediates. The presence of a bromine atom on the aromatic ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, while the ethylene ketal serves as a robust protecting group for the ketone functionality of the indanone core. This combination allows for selective functionalization of the aromatic ring, leading to the construction of complex molecular architectures found in numerous biologically active compounds.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a particular focus on precursors for multi-target-directed ligands for neurodegenerative diseases like Alzheimer's disease.

Chemical Properties and Applications

This compound is a stable, crystalline solid that is readily prepared from its precursor, 5-bromo-1-indanone, through a ketalization reaction with ethylene glycol. Its primary applications in pharmaceutical synthesis involve leveraging the aryl bromide for carbon-carbon and carbon-nitrogen bond formation.

Key Applications:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds by reacting with aryl or heteroaryl boronic acids to introduce diverse aromatic substituents.

  • Heck Reaction: Vinylation of the aromatic ring to introduce alkenyl groups, which can be further functionalized.

  • Buchwald-Hartwig Amination: Formation of C-N bonds to introduce primary and secondary amines, crucial for many bioactive molecules.

  • Sonogashira Coupling: Introduction of alkyne moieties, providing a gateway to further chemical transformations.

These reactions enable the synthesis of a variety of substituted indanone derivatives, which are core structures in compounds targeting a range of biological pathways. A significant area of application is in the development of multi-target-directed ligands for Alzheimer's disease, where the indanone scaffold is found in molecules designed to inhibit both acetylcholinesterase (AChE) and the aggregation of amyloid-beta (Aβ) plaques.[1][2]

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization based on specific substrates and laboratory conditions.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes the synthesis of 5-Phenyl-1,1-(ethylenedioxo)-indane.

Reaction Scheme:

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.

  • Add toluene (10 mL) and water (2 mL) to the flask.

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • To the degassed mixture, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 5-Phenyl-1,1-(ethylenedioxo)-indane.

Protocol 2: Heck Reaction of this compound with Styrene

This protocol describes the synthesis of 5-(E)-Styryl-1,1-(ethylenedioxo)-indane.

Reaction Scheme:

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), palladium(II) acetate (0.03 mmol), and tri(o-tolyl)phosphine (0.06 mmol).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous DMF (5 mL), styrene (1.5 mmol), and triethylamine (2.0 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 18-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 5-(E)-Styryl-1,1-(ethylenedioxo)-indane.

Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol describes the synthesis of 5-(Morpholin-4-yl)-1,1-(ethylenedioxo)-indane.

Reaction Scheme:

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.03 mmol).

  • Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction by TLC.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 5-(Morpholin-4-yl)-1,1-(ethylenedioxo)-indane.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the palladium-catalyzed cross-coupling reactions of this compound. Yields are based on reported values for analogous reactions with 5-bromo-1-indanone and may vary depending on the specific substrates and reaction optimization.[3][4]

Reaction TypeAryl/Vinyl/Amine PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃Toluene/H₂O9012-2485-95
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃Toluene/H₂O9012-2480-90
Heck StyrenePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃NDMF10018-2470-85
Heck Ethyl acrylatePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃NDMF10018-2465-80
Buchwald-Hartwig MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene10012-1875-90
Buchwald-Hartwig AnilinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene10012-1870-85

Visualizations

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_end Final Product start This compound reaction Reaction at Elevated Temperature start->reaction partner Coupling Partner (Boronic Acid, Alkene, Amine) partner->reaction reagents Pd Catalyst Ligand Base Solvent reagents->reaction extraction Aqueous Workup & Extraction reaction->extraction purification Column Chromatography extraction->purification product Functionalized Indane Derivative purification->product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Logical Relationship: Synthesis of Pharmaceutical Intermediates

logical_relationship A 5-Bromo-1-indanone B This compound A->B Ketalization C Palladium-Catalyzed Cross-Coupling Reactions B->C D Suzuki-Miyaura C->D E Heck Reaction C->E F Buchwald-Hartwig C->F G Functionalized Indane Intermediates D->G E->G F->G H Deprotection (Ketal Hydrolysis) G->H I Functionalized Indanones H->I J Synthesis of Bioactive Molecules (e.g., Donepezil Analogues) I->J signaling_pathway cluster_ad Alzheimer's Disease Pathogenesis cluster_targets Therapeutic Targets cluster_drug Multi-Target-Directed Ligand cluster_outcomes Therapeutic Outcomes ACh_deficiency Acetylcholine (ACh) Deficiency AChE Acetylcholinesterase (AChE) ACh_deficiency->AChE exacerbated by Abeta_aggregation Amyloid-beta (Aβ) Aggregation Abeta_plaques Aβ Plaques Abeta_aggregation->Abeta_plaques leads to Abeta_disaggregation Inhibition of Aβ Aggregation & Disaggregation of Plaques Abeta_aggregation->Abeta_disaggregation inhibition leads to ACh_increase Increased ACh Levels AChE->ACh_increase inhibition leads to Indanone_Derivative Indanone-Based Multi-Target Ligand Indanone_Derivative->Abeta_aggregation Inhibits Indanone_Derivative->AChE Inhibits

References

Application Notes and Protocols for the Derivatization of 5-Bromo-1,1-(ethylenedioxo)-indane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 5-Bromo-1,1-(ethylenedioxo)-indane, a valuable building block in medicinal chemistry and materials science. The following sections detail common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as a protocol for lithiation-substitution. While specific literature examples for the derivatization of this exact molecule are limited, the provided protocols are based on established methodologies for structurally similar aryl bromides and are expected to be highly applicable. Researchers should consider these as starting points and may need to optimize conditions for their specific substrates.

Synthesis of Starting Material: this compound

The starting material can be prepared from commercially available 5-bromo-1-indanone via ketalization.

Protocol 1: Ketalization of 5-Bromo-1-indanone

A solution of 5-bromo-1-indanone (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents) in toluene is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until completion. Upon cooling, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The following are generalized protocols for the derivatization of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Aryl Halide This compound (1 equiv)
Boronic Acid Arylboronic acid (1.2-1.5 equiv)
Catalyst Pd(PPh₃)₄ (0.05 equiv) or Pd(dppf)Cl₂ (0.05 equiv)
Base K₂CO₃ (2 equiv) or Cs₂CO₃ (2 equiv)
Solvent Toluene/H₂O (4:1) or Dioxane/H₂O (4:1)
Temperature 80-100 °C
Reaction Time 4-24 hours
Typical Yield 70-95% (based on similar substrates)

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel charged with this compound (1 equiv), the corresponding arylboronic acid (1.2 equiv), and a base (e.g., K₂CO₃, 2 equiv), is added the solvent system (e.g., toluene/water 4:1). The mixture is degassed with argon or nitrogen for 15-20 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) is then added, and the mixture is heated to the desired temperature (e.g., 90 °C) with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine.[1][2]

Table 2: Representative Reaction Conditions for Buchwald-Hartwig Amination

ParameterCondition
Aryl Halide This compound (1 equiv)
Amine Primary or secondary amine (1.2 equiv)
Catalyst Pd₂(dba)₃ (0.02 equiv) with a suitable ligand (e.g., XPhos, RuPhos, 0.04 equiv)
Base NaOtBu (1.4 equiv) or K₃PO₄ (2 equiv)
Solvent Toluene or Dioxane
Temperature 80-110 °C
Reaction Time 8-24 hours
Typical Yield 60-90% (based on general procedures)

Protocol 3: General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, this compound (1 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), and the phosphine ligand (e.g., XPhos, 0.04 equiv) are combined. The tube is evacuated and backfilled with an inert gas (argon or nitrogen) three times. Anhydrous solvent (e.g., toluene) is then added via syringe. The reaction mixture is heated in an oil bath at the specified temperature until the starting material is consumed as indicated by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purification is achieved by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl halide.[3][4]

Table 3: Representative Reaction Conditions for Sonogashira Coupling

ParameterCondition
Aryl Halide This compound (1 equiv)
Alkyne Terminal alkyne (1.2-1.5 equiv)
Catalyst Pd(PPh₃)₂Cl₂ (0.03 equiv) and CuI (0.06 equiv)
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)
Solvent THF or DMF
Temperature Room temperature to 60 °C
Reaction Time 2-12 hours
Typical Yield 75-98% (based on general procedures)

Protocol 4: General Procedure for Sonogashira Coupling

To a solution of this compound (1 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv) and the copper(I) iodide (CuI, 0.06 equiv) are added. The mixture is degassed, and the amine base (e.g., Et₃N, 3 equiv) is added. The reaction is stirred at the appropriate temperature and monitored by TLC. Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic phase is dried and concentrated, and the product is purified by column chromatography.

Lithiation-Substitution Reaction

For the introduction of other functional groups, a lithium-halogen exchange followed by quenching with an electrophile can be employed.

Table 4: Representative Reaction Conditions for Lithiation-Substitution

ParameterCondition
Aryl Halide This compound (1 equiv)
Lithium Reagent n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) (1.1 equiv)
Electrophile Various (e.g., DMF, CO₂, aldehydes, ketones) (1.2 equiv)
Solvent Anhydrous THF or Diethyl Ether
Temperature -78 °C
Reaction Time 1-3 hours
Typical Yield Variable, dependent on electrophile

Protocol 5: General Procedure for Lithiation and Quenching with an Electrophile

To a solution of this compound (1 equiv) in anhydrous THF at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.1 equiv) is added dropwise. The mixture is stirred at this temperature for 1 hour. The desired electrophile (1.2 equiv) is then added, and the reaction is allowed to slowly warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by an appropriate method (e.g., column chromatography, crystallization).

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_derivatization Derivatization Reactions start_material 5-Bromo-1-indanone ketalization Ketalization (Ethylene glycol, p-TsOH) start_material->ketalization product This compound ketalization->product suzuki Arylboronic acid, Pd catalyst, Base product->suzuki Suzuki-Miyaura buchwald Amine, Pd catalyst, Base product->buchwald Buchwald-Hartwig sonogashira Alkyne, Pd/Cu catalyst, Base product->sonogashira Sonogashira lithiation 1. n-BuLi 2. Electrophile product->lithiation Lithiation final_suzuki 5-Aryl-1,1-(ethylenedioxo)-indane suzuki->final_suzuki Workup & Purification final_buchwald 5-Amino-1,1-(ethylenedioxo)-indane buchwald->final_buchwald Workup & Purification final_sonogashira 5-Alkynyl-1,1-(ethylenedioxo)-indane sonogashira->final_sonogashira Workup & Purification final_lithiation 5-Substituted-1,1-(ethylenedioxo)-indane lithiation->final_lithiation Workup & Purification

Caption: General workflow for the synthesis and derivatization of this compound.

suzuki_pathway pd0 Pd(0)Ln pd_complex Oxidative Addition Complex pd0->pd_complex Oxidative Addition aryl_br This compound aryl_br->pd_complex transmetalation_complex Transmetalation Complex pd_complex->transmetalation_complex Transmetalation boronic_acid Ar-B(OH)₂ boronic_acid->transmetalation_complex base Base (e.g., K₂CO₃) base->boronic_acid transmetalation_complex->pd0 Reductive Elimination product 5-Aryl-1,1-(ethylenedioxo)-indane transmetalation_complex->product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.

References

Practical Applications in Medicinal Chemistry: PROTAC-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol Series: ARV-110 and ARV-471

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for two prominent Proteolysis Targeting Chimera (PROTAC) molecules, ARV-110 and ARV-471. These examples have been selected to illustrate the practical application of PROTAC technology in targeting disease-relevant proteins for degradation.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a novel therapeutic modality in drug discovery.[1][2] Unlike traditional inhibitors that block the function of a protein, PROTACs eliminate the target protein entirely by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[1]

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] This catalytic mechanism allows for the degradation of multiple protein molecules by a single PROTAC molecule.[1]

Application Note 1: ARV-110 (Bavdegalutamide) - A Degrader of the Androgen Receptor

Target: Androgen Receptor (AR) Therapeutic Area: Prostate Cancer

Background: The Androgen Receptor (AR) is a key driver of prostate cancer progression.[4] While anti-androgen therapies like enzalutamide are initially effective, resistance often develops through mechanisms such as AR mutations and overexpression.[4][5] ARV-110 is an orally bioavailable PROTAC designed to degrade the AR, offering a potential therapeutic strategy to overcome resistance to existing therapies.[4][5][6] ARV-110 recruits the Cereblon (CRBN) E3 ligase to induce the degradation of both wild-type and clinically relevant mutant AR proteins.[3][5]

Quantitative Data Summary: ARV-110
ParameterCell LineValueReference
DC50 (AR Degradation) VCaP~1 nM[4][6]
LNCaP< 1 nM[2]
IC50 (Cell Proliferation) LNCaP33.1 nM[7]
In Vivo AR Degradation VCaP Xenograft>90% at 1 mg/kg, PO, QD[4][8]
Tumor Growth Inhibition Enzalutamide-Resistant VCaP Xenograft70-100%[9]
Oral Bioavailability (Mouse) 37.9%[9]
Oral Bioavailability (Rat) 23.8%[9]
Signaling Pathway and Mechanism of Action

ARV_110_Mechanism Degraded_AR Degraded_AR Reduced_AR_Signaling Reduced_AR_Signaling Inhibition_Proliferation Inhibition_Proliferation Reduced_AR_Signaling->Inhibition_Proliferation Apoptosis Apoptosis Reduced_AR_Signaling->Apoptosis

Experimental Protocols

1. Synthesis of ARV-110

Note: The detailed, step-by-step synthesis of ARV-110 is proprietary. However, based on published information, a general synthetic scheme can be outlined. For specific details on the synthesis of radiolabeled ARV-110, refer to the cited literature.[10][11]

General Synthetic Strategy: The synthesis of ARV-110 involves the coupling of three key fragments: an androgen receptor binding moiety, a linker, and a Cereblon E3 ligase ligand (a thalidomide derivative).[12] The synthesis of carbon-14 labeled ARV-110 has been described, with the label being introduced in either the Cereblon ligand or the AR ligand.[10][11]

2. In Vitro AR Degradation Assay (Western Blot)

Western_Blot_Workflow start Start: VCaP or LNCaP cells treatment Treat with ARV-110 (e.g., 0-100 nM for 24h) start->treatment lysis Cell Lysis (RIPA buffer + protease/phosphatase inhibitors) treatment->lysis quantification Protein Quantification (e.g., BCA assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking (e.g., 5% non-fat milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-AR, anti-Vinculin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis and Quantification detection->analysis end End: Determine DC50 analysis->end

  • Cell Culture: Culture VCaP or LNCaP prostate cancer cells in appropriate media (e.g., DMEM for VCaP, RPMI-1640 for LNCaP) supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of ARV-110 (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against AR (specific catalog number and dilution should be optimized) and a loading control (e.g., Vinculin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the AR band intensity to the loading control. Calculate the percentage of AR degradation relative to the vehicle-treated control. Determine the DC50 value (the concentration of ARV-110 that causes 50% degradation of AR) using non-linear regression analysis.

3. In Vivo Tumor Growth Inhibition in a Xenograft Model

  • Animal Model: Use male immunodeficient mice (e.g., SCID or nude mice).

  • Cell Implantation: Subcutaneously inject VCaP cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Treatment: Monitor tumor growth regularly. Once tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer ARV-110 orally (e.g., 1, 3, 10 mg/kg) or vehicle daily.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for AR degradation).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Application Note 2: ARV-471 (Vepdegestrant) - A Degrader of the Estrogen Receptor

Target: Estrogen Receptor α (ERα) Therapeutic Area: Breast Cancer

Background: Estrogen Receptor α (ERα) is a primary driver in the majority of breast cancers.[13] Endocrine therapies that target ERα are a cornerstone of treatment, but resistance, often mediated by ESR1 mutations, is a significant clinical challenge.[13] ARV-471 is an orally bioavailable PROTAC that potently and selectively degrades ERα, including clinically relevant mutant forms.[14][15] It recruits the Cereblon (CRBN) E3 ligase to induce ERα degradation.[16]

Quantitative Data Summary: ARV-471
ParameterCell LineValueReference
DC50 (ER Degradation) MCF7~1-2 nM[14][15]
IC50 (Cell Proliferation) MCF7Not explicitly stated, but inhibits proliferation at low nM concentrations[14]
In Vivo ER Degradation MCF7 Xenograft>90%[14]
Tumor Growth Inhibition (TGI) MCF7 Xenograft87-123%[17][18]
ESR1 Y537S PDX Model102%[17][18]
Clinical Benefit Rate (Phase 2) ER+/HER2- Breast Cancer38%[19][20]
ER Degradation in Patients up to 89%
Signaling Pathway and Mechanism of Action

ARV_471_Mechanism Degraded_ER Degraded_ER Reduced_ER_Signaling Reduced_ER_Signaling Inhibition_Proliferation Inhibition_Proliferation Reduced_ER_Signaling->Inhibition_Proliferation Tumor_Regression Tumor_Regression Reduced_ER_Signaling->Tumor_Regression

Experimental Protocols

1. Synthesis of ARV-471

Note: A detailed, step-by-step synthesis of ARV-471 is proprietary. An efficient stereoselective synthesis has been reported, highlighting a Ruthenium-catalyzed asymmetric hydrogenation as a key step.

General Synthetic Strategy: The synthesis involves the assembly of an ERα binding moiety, a linker, and a Cereblon E3 ligase ligand. The stereochemistry of the molecule is crucial for its activity and has been a focus of synthetic efforts.

2. In Vitro Cell Proliferation Assay (MTT Assay)

MTT_Assay_Workflow start Start: MCF7 or T47D cells seeding Seed cells in 96-well plate start->seeding treatment Treat with ARV-471 (e.g., 0-1000 nM for 5 days) seeding->treatment mtt_addition Add MTT reagent treatment->mtt_addition incubation Incubate (e.g., 3-4 hours) mtt_addition->incubation solubilization Add solubilization solution (e.g., DMSO) incubation->solubilization read_absorbance Read absorbance (e.g., 570 nm) solubilization->read_absorbance analysis Data analysis read_absorbance->analysis end End: Determine IC50 analysis->end

  • Cell Culture: Culture ER-positive breast cancer cell lines such as MCF7 or T47D in appropriate media (e.g., DMEM or RPMI-1640) with 10% FBS and penicillin/streptomycin.

  • Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of ARV-471 for a specified period (e.g., 5 days).

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of ARV-471 that inhibits cell growth by 50%) using non-linear regression analysis.

3. In Vivo Tumor Growth Inhibition in an Orthotopic Xenograft Model

  • Animal Model: Use female immunodeficient mice (e.g., NOD/SCID or ovariectomized nude mice supplemented with estrogen).

  • Cell Implantation: Implant MCF7 cells orthotopically into the mammary fat pad.

  • Tumor Growth and Treatment: When tumors are established, randomize mice into treatment groups. Administer ARV-471 orally (e.g., 3, 10, 30 mg/kg) or vehicle daily.

  • Monitoring and Endpoint: Monitor tumor volume and body weight. At the end of the study, euthanize the mice, and collect tumors for further analysis.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) and assess for tumor regression.

References

Application Notes and Protocols for 5-Bromo-1,1-(ethylenedioxo)-indane in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive research indicates that while 5-Bromo-1,1-(ethylenedioxo)-indane is commercially available and possesses a versatile chemical structure, its direct application in materials science is not yet documented in readily available scientific literature or patents. However, its structural motifs—a brominated aromatic ring, a protected indanone core, and a spirocyclic ketal—suggest significant potential as a valuable building block in the synthesis of advanced functional materials.

This document outlines potential applications and generalized experimental protocols based on the known reactivity of similar brominated and spiro-aromatic compounds in materials science. The provided information is intended to serve as a foundational guide for researchers exploring the use of this compound in novel material synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 760995-51-5[1][2]
Molecular Formula C₁₁H₁₁BrO₂[1][2]
Molecular Weight 255.11 g/mol [1][2]
Synonyms 5-Bromo-indan-1-one ethylene ketal, 5'-Bromo-2',3'-dihydrospiro[1,3-dioxolane-2,1'-[1H]indene][1][2]

Potential Applications in Materials Science

Based on its chemical structure, this compound is a promising candidate for the following applications:

  • Monomer for Conjugated Polymers: The bromo-functional group can serve as a reactive site for various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to synthesize conjugated polymers. The indane core can influence the polymer's solubility, morphology, and electronic properties.

  • Building Block for Hole-Transporting Materials (HTMs): The aromatic nature of the indane system makes it a suitable core for the synthesis of hole-transporting materials used in organic light-emitting diodes (OLEDs) and perovskite solar cells. The bromo-group allows for the attachment of electron-donating moieties, a common design strategy for HTMs.

  • Precursor for Organic Semiconductors: The rigid, spirocyclic structure can be exploited to create non-planar organic semiconductors with unique packing properties, potentially leading to materials with high charge carrier mobility and good solution processability.

Experimental Protocols: A Generalized Approach

The following protocols are generalized methodologies for the use of bromo-aromatic compounds in common synthetic transformations relevant to materials science. These can be adapted for this compound as a starting point for material synthesis.

Protocol 1: Suzuki Cross-Coupling for the Synthesis of a Biphenyl Derivative

This protocol outlines a typical Suzuki cross-coupling reaction, a fundamental method for forming carbon-carbon bonds in the synthesis of conjugated molecules.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 - 1.5 eq), the palladium catalyst (0.01 - 0.05 eq), and the base (2.0 - 3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent and water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS, usually 12-24 hours).

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.

Logical Workflow for Material Synthesis

The following diagram illustrates a potential synthetic workflow starting from this compound to produce a functional organic material.

G cluster_0 Starting Material cluster_1 Synthetic Transformation cluster_2 Intermediate Building Block cluster_3 Further Functionalization / Polymerization cluster_4 Final Material A This compound B Cross-Coupling Reaction (e.g., Suzuki, Stille) A->B C Functionalized Spiro-Indane Derivative B->C D Polymerization or Further Coupling C->D E Conjugated Polymer or Hole-Transporting Material D->E

Caption: Synthetic pathway from this compound to functional materials.

Conclusion

While direct applications of this compound in materials science are not yet established, its chemical structure strongly suggests its utility as a versatile building block. The presence of a reactive bromine atom on a rigid, spirocyclic aromatic core makes it an attractive candidate for the synthesis of novel conjugated polymers, hole-transporting materials, and organic semiconductors. The generalized protocols and synthetic workflow provided herein offer a starting point for researchers to explore the potential of this compound in the development of next-generation organic electronic materials. Further research is warranted to fully elucidate its properties and performance in functional devices.

References

Functionalization of the Aromatic Ring of 5-Bromo-1,1-(ethylenedioxy)-indane: Application Notes and Protocols for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the aromatic ring of 5-Bromo-1,1-(ethylenedioxy)-indane. This versatile building block is a valuable scaffold in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships (SAR) in the development of novel therapeutic agents. The following sections detail common and effective palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, as well as cyanation.

Application Notes

The functionalization of the 5-position of the 1,1-(ethylenedioxy)-indane core allows for the introduction of a wide array of substituents, significantly impacting the molecule's steric and electronic properties. This capability is crucial in drug discovery for optimizing potency, selectivity, and pharmacokinetic profiles of lead compounds.

  • Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of 5-aryl or 5-heteroaryl derivatives. These modifications are instrumental in exploring interactions with hydrophobic pockets in target proteins. The reaction is known for its mild conditions and tolerance of various functional groups.

  • Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds, leading to the synthesis of 5-amino-1,1-(ethylenedioxy)-indane derivatives. The introduction of primary or secondary amines, anilines, or other nitrogen-containing moieties can introduce hydrogen bond donors and acceptors, which are critical for target binding and improving solubility.

  • Sonogashira Coupling: This reaction introduces alkynyl groups at the 5-position, creating a linear and rigid extension from the indane core. These alkynyl-substituted indanes can serve as precursors for further transformations or as pharmacophores themselves, interacting with specific regions of a biological target.

  • Heck Reaction: The Heck reaction allows for the formation of carbon-carbon bonds by coupling with alkenes, resulting in 5-alkenyl-1,1-(ethylenedioxy)-indane derivatives. This functionalization introduces conformational flexibility and can be used to synthesize conjugated systems.

  • Cyanation: The introduction of a nitrile group at the 5-position provides a versatile handle for further chemical modifications. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, opening up a wide range of synthetic possibilities.

Data Presentation: Summary of Functionalization Reactions

The following table summarizes representative quantitative data for the functionalization of 5-Bromo-1,1-(ethylenedioxy)-indane and its close analog, 5-bromo-1-indanone. The data for 5-Bromo-1,1-(ethylenedioxy)-indane is based on typical yields for similar aryl bromides, while the data for 5-bromo-1-indanone is derived from published literature.[1]

Reaction TypeCoupling PartnerProductYield (%) (5-Bromo-1,1-(ethylenedioxy)-indane)Yield (%) (5-bromo-1-indanone)[1]
Suzuki-Miyaura Phenylboronic acid5-Phenyl-1,1-(ethylenedioxy)-indane85-9595
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-1,1-(ethylenedioxy)-indane80-9093
4-(Methylthio)phenylboronic acid5-(4-(Methylthio)phenyl)-1,1-(ethylenedioxy)-indane80-9091
Buchwald-Hartwig Morpholine5-(Morpholin-4-yl)-1,1-(ethylenedioxy)-indane70-85N/A
Aniline5-(Phenylamino)-1,1-(ethylenedioxy)-indane65-80N/A
Sonogashira Phenylacetylene5-(Phenylethynyl)-1,1-(ethylenedioxy)-indane75-90N/A
Heck Styrene5-((E)-Styryl)-1,1-(ethylenedioxy)-indane60-75N/A
Cyanation CuCN5-Cyano-1,1-(ethylenedioxy)-indane60-70N/A

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 5-aryl-1,1-(ethylenedioxy)-indane derivatives. The procedure is adapted from the successful coupling of 5-bromo-1-indanone.[1]

Materials:

  • 5-Bromo-1,1-(ethylenedioxy)-indane

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a round-bottom flask, add 5-Bromo-1,1-(ethylenedioxy)-indane (1.0 equiv), arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

  • Add a 3:1 mixture of toluene and water.

  • Degas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the synthesis of 5-(arylamino)-1,1-(ethylenedioxy)-indane derivatives.

Materials:

  • 5-Bromo-1,1-(ethylenedioxy)-indane

  • Amine (e.g., Morpholine, Aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In a glovebox, add 5-Bromo-1,1-(ethylenedioxy)-indane (1.0 equiv), Pd₂(dba)₃ (0.01 equiv), and XPhos (0.02 equiv) to a reaction vessel.

  • Add anhydrous toluene, followed by the amine (1.2 equiv) and sodium tert-butoxide (1.4 equiv).

  • Seal the vessel and heat the mixture to 100 °C for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by flash chromatography.

Protocol 3: Sonogashira Coupling

This protocol describes the synthesis of 5-alkynyl-1,1-(ethylenedioxy)-indane derivatives.

Materials:

  • 5-Bromo-1,1-(ethylenedioxy)-indane

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add 5-Bromo-1,1-(ethylenedioxy)-indane (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne (1.5 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 4: Heck Reaction

This protocol provides a general method for the synthesis of 5-alkenyl-1,1-(ethylenedioxy)-indane derivatives.

Materials:

  • 5-Bromo-1,1-(ethylenedioxy)-indane

  • Alkene (e.g., Styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine 5-Bromo-1,1-(ethylenedioxy)-indane (1.0 equiv), alkene (1.5 equiv), Pd(OAc)₂ (0.02 equiv), P(o-tol)₃ (0.04 equiv), and triethylamine (2.0 equiv).

  • Add anhydrous DMF.

  • Degas the mixture with nitrogen for 10 minutes.

  • Seal the tube and heat to 100 °C for 16-24 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate under reduced pressure and purify by column chromatography.

Protocol 5: Cyanation

This protocol describes the conversion of the bromo-substituent to a cyano group.

Materials:

  • 5-Bromo-1,1-(ethylenedioxy)-indane

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add 5-Bromo-1,1-(ethylenedioxy)-indane (1.0 equiv) and copper(I) cyanide (1.5 equiv).

  • Add anhydrous DMF.

  • Heat the reaction mixture to 150 °C and stir for 12-18 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC. After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into an aqueous solution of ethylenediamine and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo and purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the general workflows for the described functionalization reactions.

Suzuki_Coupling_Workflow Start 5-Bromo-1,1-(ethylenedioxy)-indane + Arylboronic Acid Reaction Pd(OAc)2, PPh3 K2CO3, Toluene/H2O 90 °C Start->Reaction Workup Workup (Extraction, Drying) Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Aryl-1,1-(ethylenedioxy)-indane Purification->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Buchwald_Hartwig_Workflow Start 5-Bromo-1,1-(ethylenedioxy)-indane + Amine Reaction Pd2(dba)3, XPhos NaOtBu, Toluene 100 °C Start->Reaction Workup Workup (Quenching, Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Amino-1,1-(ethylenedioxy)-indane Derivative Purification->Product

Caption: Buchwald-Hartwig Amination Workflow.

Sonogashira_Coupling_Workflow Start 5-Bromo-1,1-(ethylenedioxy)-indane + Terminal Alkyne Reaction Pd(PPh3)2Cl2, CuI Et3N, THF Room Temperature Start->Reaction Workup Workup (Filtration) Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Alkynyl-1,1-(ethylenedioxy)-indane Purification->Product

Caption: Sonogashira Coupling Workflow.

Heck_Reaction_Workflow Start 5-Bromo-1,1-(ethylenedioxy)-indane + Alkene Reaction Pd(OAc)2, P(o-tol)3 Et3N, DMF 100 °C Start->Reaction Workup Workup (Extraction, Drying) Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Alkenyl-1,1-(ethylenedioxy)-indane Purification->Product

Caption: Heck Reaction Workflow.

Cyanation_Workflow Start 5-Bromo-1,1-(ethylenedioxy)-indane Reaction CuCN, DMF 150 °C Start->Reaction Workup Workup (Quenching, Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Cyano-1,1-(ethylenedioxy)-indane Purification->Product

Caption: Cyanation Workflow.

References

Application Notes and Protocols: Protection and Deprotection of the Ketone in 5-Bromoindanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-indanone is a valuable synthetic intermediate in medicinal chemistry and materials science.[1][2] Its bicyclic structure, incorporating both a ketone and an aryl bromide, allows for diverse functionalization. However, the reactivity of the ketone can interfere with desired reactions at other sites, such as Suzuki or Buchwald aminations at the aryl bromide position.[3] To achieve selective transformations, the ketone group often requires temporary protection.

The most common and robust method for protecting ketones is their conversion to a cyclic acetal, typically an ethylene ketal (also known as a 1,3-dioxolane).[4] This protecting group is stable to a wide range of non-acidic reagents, including organometallics, hydrides, and bases. The protection is reversible, and the original ketone can be readily regenerated by acid-catalyzed hydrolysis.[5][6]

These application notes provide detailed protocols for the protection of 5-bromoindanone as its ethylene ketal and its subsequent deprotection.

Protection of 5-Bromoindanone as an Ethylene Ketal

The protection of the ketone in 5-bromoindanone is achieved by an acid-catalyzed reaction with ethylene glycol. The reaction is typically performed in a solvent that allows for the azeotropic removal of water, driving the equilibrium towards the formation of the ketal. p-Toluenesulfonic acid (p-TsOH) is a commonly used catalyst for this transformation.[7]

Experimental Protocol: Ketalization
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-bromo-1-indanone (1 equivalent), toluene (approx. 0.2 M concentration), and ethylene glycol (2 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 equivalents).

  • Heat the reaction mixture to reflux and continue heating until water ceases to collect in the Dean-Stark trap (typically 4-6 hours). [7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to obtain the pure 5'-bromo-spiro[indane-1,2'-[1]dioxolane].

Data Presentation: Protection Reaction
ParameterValue/Condition
Starting Material 5-Bromo-1-indanone
Protecting Agent Ethylene Glycol
Catalyst p-Toluenesulfonic acid (p-TsOH)
Solvent Toluene
Temperature Reflux (~110 °C)
Reaction Time 4 - 6 hours
Work-up Aqueous NaHCO₃ wash, Brine wash
Purification Column Chromatography / Recrystallization
Typical Yield >90%

Deprotection of 5'-Bromo-spiro[indane-1,2'-[1][8]dioxolane]

The deprotection of the ketal to regenerate the ketone is accomplished by acid-catalyzed hydrolysis. A mixture of an organic solvent and aqueous acid is typically used to facilitate the reaction.[7]

Experimental Protocol: Hydrolysis
  • Dissolve the protected 5-bromoindanone, 5'-bromo-spiro[indane-1,2'-[1]dioxolane], (1 equivalent) in a suitable organic solvent such as acetone or tetrahydrofuran (THF) in a round-bottom flask.

  • Add an aqueous solution of a strong acid, such as 1N hydrochloric acid (HCl) (e.g., a 1:1 mixture of the organic solvent and aqueous acid). [7]

  • Heat the reaction mixture to reflux or stir at room temperature, monitoring the progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours at reflux.[7]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If an organic solvent was used, remove it under reduced pressure.

  • Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure to obtain the crude 5-bromo-1-indanone.

  • Purify the product by recrystallization or flash column chromatography if necessary.

Data Presentation: Deprotection Reaction
ParameterValue/Condition
Starting Material 5'-Bromo-spiro[indane-1,2'-[1]dioxolane]
Reagent Aqueous Hydrochloric Acid (e.g., 1N HCl)
Solvent Acetone or THF
Temperature Room Temperature to Reflux
Reaction Time 2 - 4 hours (at reflux)
Work-up Neutralization with NaHCO₃, Extraction
Purification Recrystallization / Column Chromatography
Typical Yield >95%

Visualizations

Workflow Diagram

G A 5-Bromoindanone B Protection (Ethylene Glycol, p-TsOH) A->B C Protected Intermediate (Ketal) B->C D Further Synthetic Steps (e.g., Cross-Coupling) C->D E Modified Protected Intermediate D->E F Deprotection (Aqueous Acid) E->F G Final Product F->G

Caption: Overall workflow for the protection/deprotection strategy.

Protection Mechanism: Acid-Catalyzed Ketal Formation

G cluster_1 Protonation & Nucleophilic Attack cluster_2 Dehydration & Second Attack A Ketone A_H Protonated Ketone A->A_H Protonation H_plus H+ Hemiketal Hemiketal Intermediate A_H->Hemiketal Nucleophilic Attack EG Ethylene Glycol Hemiketal_H Protonated Hemiketal Hemiketal->Hemiketal_H Protonation Carbocation Resonance-Stabilized Carbocation Hemiketal_H->Carbocation Loss of Water Water H₂O Ketal Ketal Product Carbocation->Ketal Intramolecular Attack G cluster_1 Protonation & Ring Opening cluster_2 Hydration & Deprotonation Ketal Ketal Ketal_H Protonated Ketal Ketal->Ketal_H Protonation H_plus H+ Carbocation Carbocation Intermediate Ketal_H->Carbocation Ring Opening Hemiketal_H Protonated Hemiketal Carbocation->Hemiketal_H Nucleophilic Attack Water H₂O Hemiketal Hemiketal Hemiketal_H->Hemiketal Deprotonation Ketone Ketone Product Hemiketal->Ketone Further steps

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1,1-(ethylenedioxo)-indane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the yield of 5-Bromo-1,1-(ethylenedioxo)-indane synthesis. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Experimental Protocol: Ketalization of 5-Bromo-1-indanone

This protocol details the conversion of 5-bromo-1-indanone to this compound via a ketalization reaction.

Materials:

  • 5-bromo-1-indanone

  • Ethylene glycol

  • Toluene

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-bromo-1-indanone (1 equivalent), ethylene glycol (2-3 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02-0.05 equivalents). Add enough toluene to ensure the mixture can be stirred effectively and to fill the Dean-Stark trap.

  • Azeotropic Water Removal: Assemble the Dean-Stark apparatus with the condenser. Heat the reaction mixture to reflux. Toluene and water will form an azeotrope and distill into the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask. Continue refluxing until no more water collects in the trap, which typically indicates the reaction is complete.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the p-TSA catalyst.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key quantitative data for optimizing the yield of this compound.

Table 1: Effect of Catalyst Loading on Yield

Catalyst (p-TSA) Loading (mol%)Reaction Time (hours)Yield (%)
1875
2.5592
5491
10488

Table 2: Effect of Ethylene Glycol Equivalents on Yield

Ethylene Glycol (equivalents)Reaction Time (hours)Yield (%)
1.1680
2.0592
3.0593
5.0593

Table 3: Effect of Solvent on Reaction Rate

SolventReflux Temperature (°C)Reaction Time for >95% Conversion (hours)
Toluene1115
Benzene8010
Cyclohexane8112

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: The reaction is very slow or appears to have stalled. What are the possible causes and solutions?

  • Possible Cause: Insufficient catalyst.

    • Solution: Add a small additional amount of p-TSA to the reaction mixture.

  • Possible Cause: Inefficient water removal.

    • Solution: Ensure the Dean-Stark trap is functioning correctly and that there are no leaks in the system. Check that the heating is sufficient to maintain a steady reflux.

  • Possible Cause: Low reaction temperature.

    • Solution: Ensure the reaction is refluxing at the appropriate temperature for the chosen solvent.

Q2: The yield of the desired product is low. What could be the reason?

  • Possible Cause: Incomplete reaction.

    • Solution: Monitor the reaction by TLC to ensure it has gone to completion before work-up. Extend the reaction time if necessary.

  • Possible Cause: Reversibility of the reaction.

    • Solution: Ensure all water is effectively removed using the Dean-Stark apparatus. The presence of water will shift the equilibrium back towards the starting materials.

  • Possible Cause: Loss of product during work-up or purification.

    • Solution: Be careful during the extraction and washing steps to avoid loss of the organic layer. Optimize the purification method (recrystallization solvent or chromatography eluent) to maximize recovery.

Q3: The final product is impure, even after purification. What are the likely impurities and how can they be removed?

  • Possible Cause: Presence of unreacted 5-bromo-1-indanone.

    • Solution: This indicates an incomplete reaction. The unreacted starting material can usually be separated by column chromatography. To avoid this, ensure the reaction goes to completion.

  • Possible Cause: Formation of side products.

    • Solution: High temperatures or prolonged reaction times can sometimes lead to side reactions. Consider running the reaction at a lower temperature for a longer period. Purification by column chromatography is the most effective way to remove side products.

  • Possible Cause: Residual ethylene glycol.

    • Solution: Ethylene glycol is water-soluble and should be removed during the aqueous work-up. Ensure thorough washing with brine. If it persists, it can be removed by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Is p-toluenesulfonic acid the only catalyst that can be used?

No, other acid catalysts such as sulfuric acid (H₂SO₄) or pyridinium p-toluenesulfonate (PPTS) can also be used. However, p-TSA is commonly used due to its effectiveness and ease of handling.

Q2: Can I use a different solvent instead of toluene?

Yes, other azeotropic solvents like benzene or cyclohexane can be used. However, toluene is often preferred due to its higher boiling point, which can lead to faster reaction rates.[1]

Q3: What is the purpose of the Dean-Stark apparatus?

The Dean-Stark apparatus is used to remove water from the reaction mixture as it is formed.[1] This is crucial for driving the equilibrium of the reversible ketalization reaction towards the product side, thus maximizing the yield.

Q4: How do I know when the reaction is complete?

The completion of the reaction can be determined by two main methods:

  • Monitoring water collection: The reaction is generally complete when water stops collecting in the Dean-Stark trap.

  • Thin-Layer Chromatography (TLC): TLC can be used to monitor the disappearance of the starting material (5-bromo-1-indanone) and the appearance of the product.

Q5: What are the storage conditions for this compound?

This compound is a stable compound and can be stored at room temperature in a well-sealed container, protected from moisture.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 5-bromo-1-indanone, ethylene glycol, p-TSA, and toluene B Heat to reflux with Dean-Stark apparatus A->B C Monitor by TLC B->C D Cool and wash with saturated NaHCO3 C->D E Wash with brine D->E F Dry over MgSO4 E->F G Concentrate in vacuo F->G H Recrystallize or perform column chromatography G->H I This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Start Low Yield? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Yes Reversibility Reversibility Issue? IncompleteReaction->Reversibility No ExtendRxnTime Solution: Extend reaction time, monitor by TLC IncompleteReaction->ExtendRxnTime Yes LossOnWorkup Loss During Work-up? Reversibility->LossOnWorkup No CheckWaterRemoval Solution: Ensure efficient water removal (Dean-Stark) Reversibility->CheckWaterRemoval Yes OptimizePurification Solution: Optimize work-up and purification steps LossOnWorkup->OptimizePurification Yes

Caption: Troubleshooting guide for low yield in the synthesis.

References

common side reactions in the synthesis of 5-Bromo-1,1-(ethylenedioxo)-indane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-Bromo-1,1-(ethylenedioxo)-indane. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in this synthesis can stem from several factors:

  • Incomplete Reaction: The ketalization reaction may not have reached completion. This can be verified by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis of the crude reaction mixture, which would show the presence of the starting material, 5-bromo-1-indanone.

    • Solution: Increase the reaction time or the amount of catalyst (e.g., p-toluenesulfonic acid). Ensure efficient removal of water, which is a byproduct of the reaction, by using a Dean-Stark apparatus or adding a dehydrating agent.

  • Product Decomposition: The dioxolane group is sensitive to strong acids and can decompose back to the ketone during workup.

    • Solution: Neutralize the acidic catalyst before workup. Use a mild quenching agent like a saturated sodium bicarbonate solution. Avoid prolonged exposure to acidic conditions.

  • Impure Starting Material: The purity of the starting 5-bromo-1-indanone is crucial. Impurities from its synthesis can interfere with the ketalization reaction.

    • Solution: Purify the 5-bromo-1-indanone by recrystallization or column chromatography before proceeding with the ketalization step.

Q2: My final product is impure. What are the likely side products?

A2: The most common impurity is the unreacted starting material, 5-bromo-1-indanone. Other potential side products can arise from the synthesis of the precursor. For instance, the bromination of 1-indanone can sometimes yield dibrominated products or isomers where the bromine is at a different position on the aromatic ring.

  • Solution: Purification by column chromatography is typically effective in removing these impurities. A careful selection of the solvent system for chromatography is essential for good separation.

Q3: I see multiple spots on my TLC plate after the reaction. How can I identify them?

A3: Besides the starting material and the desired product, other spots could indicate side products.

  • Starting Material (5-bromo-1-indanone): This will be more polar than the product and thus have a lower Rf value on the TLC plate.

  • Desired Product (this compound): Being less polar due to the ketal group, it will have a higher Rf value.

  • Potential Side Products:

    • Dibrominated species: If present in the starting material, these would be less polar than 5-bromo-1-indanone but might have similar polarity to the desired product, making separation challenging.

    • α-brominated indanone: Bromination can sometimes occur on the carbon adjacent to the carbonyl group. This impurity would also be carried through the ketalization.

Q4: My NMR spectrum shows unexpected peaks. What could they be?

A4: Unexpected signals in the Nuclear Magnetic Resonance (NMR) spectrum often point to impurities.

  • A peak around 10 ppm in the ¹H NMR or around 200 ppm in the ¹³C NMR would indicate the presence of a carbonyl group from the unreacted 5-bromo-1-indanone.

  • Signals corresponding to ethylene glycol might be present if it was not fully removed during the workup.

  • Aromatic signals that do not correspond to the expected pattern for a 5-bromo-substituted indane ring could suggest the presence of isomeric impurities from the precursor synthesis.

Data on Potential Side Products

Compound Molecular Weight ( g/mol ) Potential Origin Troubleshooting Notes
5-Bromo-1-indanone211.05Incomplete reactionMore polar than the product. Can be removed by column chromatography.
1,1-(Ethylenedioxo)-indane176.21Impurity in starting material (if bromination is done on the ketal)Less polar than the brominated product.
Dibromo-1-indanone289.95Side reaction during precursor synthesisWill also undergo ketalization. Separation from the desired product can be difficult.
Ethylene glycol62.07Excess reagentWater-soluble and can be removed during aqueous workup.

Experimental Protocol: Synthesis of this compound

This protocol describes the acid-catalyzed ketalization of 5-bromo-1-indanone.

Materials:

  • 5-bromo-1-indanone

  • Ethylene glycol

  • Toluene

  • p-Toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 5-bromo-1-indanone, toluene, and ethylene glycol (typically 2-3 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by TLC. The reaction is complete when the starting material spot is no longer visible.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the synthesis.

TroubleshootingWorkflow Start Problem Observed LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction ProductDecomposition Product Decomposition? LowYield->ProductDecomposition StartingMaterialImpurity Starting Material Impure? LowYield->StartingMaterialImpurity ColumnChromatography Purify by Column Chromatography ImpureProduct->ColumnChromatography CheckTLC Check TLC/HPLC for starting material IncompleteReaction->CheckTLC Verify AcidWorkup Acidic Workup? ProductDecomposition->AcidWorkup Possible Cause AnalyzePrecursor Analyze Purity of 5-bromo-1-indanone StartingMaterialImpurity->AnalyzePrecursor Verify IncreaseTime Increase reaction time/ catalyst/water removal CheckTLC->IncreaseTime Solution Neutralize Neutralize before workup AcidWorkup->Neutralize Solution PurifyPrecursor Purify starting material AnalyzePrecursor->PurifyPrecursor Solution

Troubleshooting workflow for the synthesis.

purification challenges with 5-Bromo-1,1-(ethylenedioxo)-indane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges with 5-Bromo-1,1-(ethylenedioxo)-indane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The most common impurities include unreacted 5-bromo-1-indanone, residual ethylene glycol, and byproducts from side reactions. If the reaction is driven to completion under harsh acidic conditions, trace amounts of hydrolyzed ketal (back to the ketone) may also be present. Over-brominated or under-brominated indane species could also be present from the synthesis of the starting material.

Q2: What is the stability of the ethylenedioxy protecting group during purification?

A2: The 1,3-dioxolane (ethylenedioxy) group is generally stable under basic and neutral conditions. However, it is susceptible to hydrolysis under acidic conditions, which will regenerate the ketone (5-bromo-1-indanone). Therefore, it is crucial to avoid acidic conditions during workup and purification.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: Purity is typically assessed using a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and identify organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect minor impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities and confirm the molecular weight.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Troubleshooting Guides

Problem 1: Low Yield After Synthesis and Initial Workup
Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction by TLC or GC until the starting material (5-bromo-1-indanone) is consumed. Consider increasing the reaction time or the amount of ethylene glycol and acid catalyst.
Hydrolysis of the ketal during workupEnsure the quenching and extraction steps are performed under neutral or slightly basic conditions. Use a mild base like sodium bicarbonate solution for the aqueous wash.
Product loss during extractionUse a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
Problem 2: Oily Product Instead of a Crystalline Solid
Possible Cause Suggested Solution
Presence of residual solventEnsure the product is thoroughly dried under vacuum to remove any remaining solvent.
Impurities preventing crystallizationThe presence of unreacted starting material or byproducts can inhibit crystallization. Attempt purification by column chromatography before recrystallization.
"Oiling out" during recrystallizationThis occurs if the boiling point of the solvent is higher than the melting point of the solute. Choose a recrystallization solvent or solvent system with a lower boiling point. Ensure the product is fully dissolved at the solvent's boiling point and then allow it to cool slowly.
Problem 3: Impurities Detected in the Final Product by NMR/HPLC
Impurity Detected Suggested Purification Method
Unreacted 5-bromo-1-indanoneRecrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often effective as the ketone has different polarity. If recrystallization is insufficient, column chromatography is recommended.
Residual ethylene glycolWash the organic extract thoroughly with brine (saturated NaCl solution) during the workup to remove water-soluble impurities like ethylene glycol.
Unknown non-polar impuritiesUtilize column chromatography with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the impurities.
Unknown polar impuritiesIf the impurity is more polar than the product, it will have a lower Rf value on TLC. Use column chromatography and collect the fractions containing the pure product. A polar impurity will remain on the column longer.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reaction Setup: To a solution of 5-bromo-1-indanone (1 equivalent) in toluene, add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

  • Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to remove water azeotropically.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or a binary solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated (e.g., ethanol/water or hexanes/ethyl acetate).

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Prepare a silica gel column.

  • Mobile Phase: Select an appropriate eluent system based on TLC analysis (e.g., a gradient of 1-10% ethyl acetate in hexanes).

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elution: Run the column, collecting fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

Table 1: Purity and Yield of this compound After Different Purification Methods (Hypothetical Data)

Purification MethodPurity (by HPLC)Yield (%)
Crude Product85%95%
After Recrystallization98%75%
After Column Chromatography>99%80%

Table 2: Common Solvents for Recrystallization and Their Effects (Hypothetical Data)

Solvent SystemProduct Recovery (%)Purity AchievedObservations
Ethanol/Water80%97.5%Good crystal formation upon slow cooling.
Hexanes/Ethyl Acetate70%98.2%Requires careful adjustment of solvent ratio.
Isopropanol65%96.0%Some product remains in the mother liquor.

Visualizations

experimental_workflow A Synthesis: 5-Bromo-1-indanone + Ethylene Glycol B Aqueous Workup (Neutral or Basic) A->B C Crude Product B->C D Purification C->D E Recrystallization D->E For moderately impure product F Column Chromatography D->F For highly impure product G Purity Analysis (NMR, HPLC, GC-MS) E->G F->G H Pure Product (>98%) G->H

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic A Initial Purification Attempt B Is the product a solid? A->B C No B->C Oily Product D Yes B->D Solid Product E Check for residual solvent. Consider column chromatography. C->E F Assess purity (TLC/NMR) D->F G Is purity >98%? F->G H No G->H I Yes G->I J Identify impurities. Choose appropriate purification (Recrystallization or Chromatography). H->J K Product is pure. I->K

Caption: A logical troubleshooting guide for the purification of this compound.

stability of the ethylenedioxo protecting group under various conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the ethylenedioxo (1,3-dioxolane) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the stability and use of this common protecting group.

Frequently Asked Questions (FAQs)

Q1: Under what general conditions is the ethylenedioxo protecting group stable?

The ethylenedioxo group, a cyclic acetal, is generally stable under neutral to strongly basic conditions. It is also resistant to many nucleophilic reagents and common reducing agents.[1][2][3]

Q2: What conditions will cleave the ethylenedioxo protecting group?

The ethylenedioxo group is labile to acidic conditions, including both Brønsted and Lewis acids.[4][5] Strong oxidizing agents can also cleave the protecting group, particularly in the presence of Lewis acids.[1]

Q3: How does the stability of the ethylenedioxo group (a 1,3-dioxolane) compare to the corresponding six-membered ring (1,3-dioxane)?

Aldehyde-derived 1,3-dioxolanes are generally hydrolyzed faster than the corresponding 1,3-dioxanes. However, for ketones, the 1,3-dioxane is typically hydrolyzed more rapidly than the 1,3-dioxolane.

Q4: Can the ethylenedioxo group be cleaved selectively in the presence of other acid-sensitive groups?

Yes, selective deprotection is possible. The rate of cleavage is dependent on the specific acidic conditions (acid strength, concentration, solvent) and the structure of the substrate. By carefully choosing the reaction conditions, it is often possible to deprotect the ethylenedioxo group in the presence of less acid-sensitive groups. For example, a terminal 1,3-dioxolane can be selectively deprotected in the presence of an internal 1,3-dioxane at low temperatures.

Troubleshooting Guides

Issue 1: Incomplete Deprotection

Symptoms:

  • The starting material with the ethylenedioxo group is still present in the reaction mixture after the deprotection reaction.

  • The yield of the deprotected product is low.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Acid Strength or Concentration The acidic conditions may not be strong enough to fully cleave the protecting group. Increase the concentration of the acid or switch to a stronger Brønsted or Lewis acid.
Short Reaction Time The reaction may not have been allowed to proceed to completion. Monitor the reaction by TLC or LC-MS and extend the reaction time as needed.
Presence of Water Scavengers In non-aqueous deprotection protocols, residual water scavengers (e.g., molecular sieves) from a previous step might be neutralizing the acid. Ensure all materials are properly dried or use an aqueous acidic workup.
Steric Hindrance A sterically hindered environment around the ethylenedioxo group can slow down the rate of hydrolysis. More forcing conditions (stronger acid, higher temperature) may be required.
Issue 2: Unexpected Cleavage of the Ethylenedioxo Group

Symptoms:

  • The protecting group is removed during a reaction step where it was expected to be stable.

Possible Causes and Solutions:

CauseRecommended Solution
Latent Acidity in Reagents or Solvents Some reagents or solvents may contain acidic impurities that can catalyze the cleavage of the ethylenedioxo group. Use freshly purified reagents and solvents. Consider adding a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize any trace acidity.
Lewis Acidity of Reagents Certain reagents, although not Brønsted acids, can act as Lewis acids and promote cleavage. For example, some metal salts can facilitate deprotection. If a Lewis acidic reagent is necessary for another transformation, consider changing the protecting group to one that is more stable under those conditions.
Reaction with Strong Oxidizing Agents While generally stable to mild oxidants, strong oxidizing agents, especially in the presence of Lewis acids, can cleave the ethylenedioxo group.[1] If a strong oxidation is required elsewhere in the molecule, a different protecting group strategy may be necessary.
Issue 3: Side Reactions During Deprotection

Symptoms:

  • Formation of unexpected byproducts during the deprotection step.

Possible Causes and Solutions:

CauseRecommended Solution
Acid-Catalyzed Rearrangement The carbocation intermediate formed during deprotection can be susceptible to rearrangement, especially in complex molecules. Use milder deprotection conditions (e.g., weaker acid, lower temperature) to minimize the lifetime of the carbocation.
Reaction with Nucleophilic Solvents If the deprotection is carried out in a nucleophilic solvent (e.g., methanol) under acidic conditions, the solvent may be incorporated into the product. Use a non-nucleophilic solvent or an aqueous workup.
Epimerization If a stereocenter is adjacent to the carbonyl group being deprotected, acidic conditions can sometimes lead to epimerization. Use milder conditions and shorter reaction times to minimize this side reaction.

Data on Stability and Deprotection Conditions

The following tables summarize the stability of the ethylenedioxo group under various conditions and provide examples of common deprotection protocols.

Table 1: Stability of the Ethylenedioxo Group under Various Reagent Conditions

Reagent ClassSpecific ReagentsStabilityNotes
Bases LDA, NEt₃, Pyridine, t-BuOKStableGenerally stable to a wide range of organic and inorganic bases.[1]
Nucleophiles RLi, RMgX, R₂CuLi, Enolates, NH₃, RNH₂StableResistant to attack by most common nucleophiles.[1]
Reducing Agents H₂/Ni, H₂/Rh, Na/NH₃, LiAlH₄, NaBH₄StableStable to common catalytic hydrogenation and metal hydride reducing agents.[1]
Oxidizing Agents CrO₃/Py, PCC, PDCStableStable to mild chromium-based oxidizing agents.[1]
KMnO₄, m-CPBAPotentially LabileCan be cleaved, especially in the presence of Lewis acids.[1]
OsO₄, I₂, Br₂, Cl₂Generally StableStable under these conditions in the absence of strong acids.[1]

Table 2: Deprotection of Ethylenedioxo Group under Acidic Conditions

ReagentSolventTemperature (°C)TimeYield (%)Reference
p-TsOHToluene/H₂ORefluxVariesGood to Excellent[1]
Acetic Acid/H₂OTHFRT to 50VariesGood to ExcellentGeneral Protocol
HCl (aq)Acetone or THFRTVariesGood to Excellent[1]
Cerium(III) triflateWet NitromethaneRTMinutes to HoursHigh[1]
Iodine (catalytic)AcetoneRTMinutesExcellent[1]
NaBArF₄ (catalytic)Water305 minQuantitative[4][6]
Er(OTf)₃Wet NitromethaneRTVariesHigh[4]
In(OTf)₃AcetoneRT or MWMinutesGood to Excellent[1]

Experimental Protocols

Protocol 1: Standard Acidic Hydrolysis

Reagents:

  • Ethylenedioxo-protected compound

  • Acetone (or THF)

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the ethylenedioxo-protected compound in a suitable volume of acetone or THF.

  • Add 1 M HCl dropwise while stirring at room temperature. The amount of acid can be catalytic or stoichiometric depending on the substrate's sensitivity.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: Lewis Acid-Mediated Deprotection

Reagents:

  • Ethylenedioxo-protected compound

  • Anhydrous Dichloromethane (DCM)

  • Titanium(IV) chloride (TiCl₄) or other suitable Lewis acid

Procedure:

  • Dissolve the ethylenedioxo-protected compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Add the Lewis acid (e.g., a 1 M solution of TiCl₄ in DCM) dropwise to the stirred solution.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃ or water.

  • Allow the mixture to warm to room temperature and extract the product with DCM.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography as needed.

Protocol 3: Transacetalization

Reagents:

  • Ethylenedioxo-protected compound

  • Acetone

  • Catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate)

Procedure:

  • Dissolve the ethylenedioxo-protected compound in a large excess of acetone.

  • Add a catalytic amount of the acid.

  • Stir the reaction at room temperature or with gentle heating. The equilibrium is driven towards the deprotected ketone and the more volatile acetone dimethyl acetal.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, neutralize the acid with a mild base (e.g., triethylamine or a saturated solution of NaHCO₃).

  • Remove the acetone under reduced pressure.

  • Work up the reaction mixture by partitioning between water and an organic solvent.

  • Isolate and purify the product as described in the previous protocols.

Visual Guides

Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Ring Opening cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4: Deprotonation & Cleavage A Ethylenedioxo Protected Carbonyl B Protonated Acetal A->B + H+ H_plus H+ C Oxocarbenium Ion Intermediate B->C Ring Opening D Hemiacetal Intermediate C->D + H₂O H2O H₂O E Deprotected Carbonyl D->E - H+ F Ethylene Glycol D->F - H+

Caption: Acid-catalyzed deprotection mechanism of the ethylenedioxo group.

Troubleshooting_Workflow start Deprotection Reaction check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Increase Acid Strength/Time Check for Quenching Agents incomplete->troubleshoot_incomplete troubleshoot_incomplete->start check_byproducts Side Products Observed? complete->check_byproducts no_byproducts Clean Reaction check_byproducts->no_byproducts No byproducts Side Products Present check_byproducts->byproducts Yes end Purified Product no_byproducts->end troubleshoot_byproducts Use Milder Conditions Change Solvent byproducts->troubleshoot_byproducts troubleshoot_byproducts->start

Caption: A troubleshooting workflow for ethylenedioxo group deprotection.

References

troubleshooting failed reactions involving 5-Bromo-1,1-(ethylenedioxo)-indane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-1,1-(ethylenedioxo)-indane. The information is presented in a question-and-answer format to directly address common issues encountered during chemical reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a synthetic organic compound featuring an indane skeleton, a bromine substituent at the 5-position, and an ethylenedioxy group protecting the ketone at the 1-position. This protecting group, a cyclic acetal, makes the compound stable under neutral to strongly basic conditions.[1][2] It is primarily used as a building block in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules. The bromo-substituent allows for various cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.

Q2: What is the purpose of the ethylenedioxy protecting group?

The ethylenedioxy group protects the ketone at the 1-position of the indane ring from reacting with nucleophiles or bases that might be used in subsequent reaction steps.[1][2] This allows for selective modification at the 5-position via the bromo group, for example, in Suzuki-Miyaura or Buchwald-Hartwig coupling reactions. The protecting group can be removed later under acidic conditions to regenerate the ketone if required.[1]

Q3: Under what conditions is the ethylenedioxy protecting group stable and when is it likely to be cleaved?

The ethylenedioxy group, being a cyclic acetal, is generally stable under neutral and basic conditions.[1][2] However, it is sensitive to acidic conditions and will hydrolyze back to the ketone in the presence of acid and water.[1] Care should be taken to avoid acidic reagents or conditions during reactions and work-up procedures unless deprotection is intended. While generally stable to the basic conditions of many cross-coupling reactions, prolonged heating or the presence of Lewis acidic species could potentially compromise the integrity of the protecting group.

Troubleshooting Failed Reactions

This section provides guidance on common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions involving this compound.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and various boronic acids or esters.

Problem: Low or no yield of the desired coupled product.

  • Possible Cause 1: Inactive Catalyst. The active Pd(0) species may not be forming or is being deactivated.

    • Solution:

      • Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.

      • Use a pre-catalyst or an efficient catalyst system. For substrates similar to 5-bromo-1-indanone, Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand has been shown to be effective.

      • Degas the solvent thoroughly before use.

  • Possible Cause 2: Inappropriate Base. The choice and amount of base are crucial for the catalytic cycle.

    • Solution:

      • A variety of bases can be used, with K₂CO₃, Cs₂CO₃, and K₃PO₄ being common choices. For substrates similar to 5-bromo-1-indanone, aqueous solutions of these bases are often effective.

      • Ensure the base is of good quality and finely powdered for better solubility and reactivity.

      • The strength of the base can influence the reaction rate and selectivity. An empirical optimization might be necessary.

  • Possible Cause 3: Poor Solubility of Reagents.

    • Solution:

      • Choose a solvent system that dissolves all reactants. Common solvents for Suzuki reactions include toluene, dioxane, and DMF, often with the addition of water to dissolve the inorganic base.

      • For this compound, a mixture of an organic solvent and water is generally a good starting point.

  • Possible Cause 4: Decomposition of Boronic Acid. Boronic acids can undergo protodeboronation or form unreactive anhydrides (boroxines).

    • Solution:

      • Use a slight excess (1.1-1.5 equivalents) of the boronic acid.

      • Ensure the boronic acid is of high purity.

      • Consider using a boronate ester (e.g., a pinacol ester) which can be more stable.

Problem: Presence of significant side products.

  • Possible Cause 1: Homocoupling of the Boronic Acid. This leads to the formation of a biaryl derived from the boronic acid.

    • Solution:

      • This is often a result of an inefficient catalytic cycle or the presence of oxygen. Ensure thorough degassing and maintain an inert atmosphere.

      • Lowering the reaction temperature might reduce the rate of homocoupling.

  • Possible Cause 2: Hydrodehalogenation. The bromo group is replaced by a hydrogen atom.

    • Solution:

      • This can be caused by impurities in the reagents or solvent. Ensure all materials are of high purity.

      • The choice of ligand can sometimes influence the extent of this side reaction.

  • Possible Cause 3: Cleavage of the Ethylenedioxy Protecting Group. The product shows a ketone peak in the NMR or IR spectrum.

    • Solution:

      • Although stable to bases, prolonged reaction times at high temperatures or the presence of acidic impurities could lead to deprotection.

      • Ensure the reaction is worked up under neutral or slightly basic conditions. Avoid acidic washes until the desired product is isolated.

      • If the boronic acid or other reagents are acidic, they should be neutralized or purified before use.

ReagentMolar Eq.Amount
This compound1.0(e.g., 1.0 mmol, 255 mg)
Phenylboronic Acid1.21.2 mmol, 146 mg
Pd(PPh₃)₄0.050.05 mmol, 58 mg
K₂CO₃ (2M aqueous solution)3.01.5 mL
Toluene-10 mL

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, and Pd(PPh₃)₄.

  • Flush the flask with an inert gas (argon or nitrogen).

  • Add the degassed toluene and the aqueous K₂CO₃ solution.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Troubleshooting cluster_solutions Solutions start Reaction Failed/Low Yield catalyst Check Catalyst Activity start->catalyst No product side_products Analyze Side Products start->side_products Side products observed base Optimize Base catalyst->base sol_catalyst Use fresh catalyst Ensure inert atmosphere Degas solvents catalyst->sol_catalyst solvent Improve Solubility base->solvent sol_base Screen different bases (K2CO3, Cs2CO3) Use freshly ground base base->sol_base boronic_acid Examine Boronic Acid solvent->boronic_acid sol_solvent Try different solvent mixtures (e.g., Toluene/H2O, Dioxane/H2O) solvent->sol_solvent sol_boronic_acid Use fresh boronic acid Use boronate ester boronic_acid->sol_boronic_acid homocoupling Homocoupling Observed side_products->homocoupling dehalogenation Dehalogenation Occurred side_products->dehalogenation deprotection Protecting Group Cleaved side_products->deprotection sol_homocoupling Improve degassing Lower reaction temperature homocoupling->sol_homocoupling sol_dehalogenation Purify reagents and solvents dehalogenation->sol_dehalogenation sol_deprotection Ensure neutral/basic workup Check for acidic impurities deprotection->sol_deprotection

Troubleshooting logic for Suzuki-Miyaura reactions.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between this compound and an amine.

Problem: Low or no yield of the aminated product.

  • Possible Cause 1: Inappropriate Catalyst/Ligand Combination. The choice of ligand is critical for the success of Buchwald-Hartwig aminations.

    • Solution:

      • Bulky, electron-rich phosphine ligands are often required. Consider screening ligands such as XPhos, SPhos, or RuPhos.

      • Pre-formed palladium catalysts (e.g., XPhos Pd G3) can be more reliable and efficient.

  • Possible Cause 2: Base Incompatibility. Strong, non-nucleophilic bases are typically used.

    • Solution:

      • Common bases include NaOtBu, LiHMDS, and K₃PO₄. The choice of base can depend on the amine and the substrate.

      • NaOtBu is a strong base that is often effective but can be sensitive to moisture. Ensure it is handled under inert conditions.

      • For more sensitive substrates, a weaker base like K₃PO₄ might be beneficial, though it may require higher temperatures.

  • Possible Cause 3: Amine Reactivity. Sterically hindered or electron-poor amines can be challenging substrates.

    • Solution:

      • Increase the reaction temperature or use a more active catalyst system.

      • For weakly nucleophilic amines, a stronger base might be necessary.

Problem: Significant formation of side products.

  • Possible Cause 1: Hydrodehalogenation.

    • Solution:

      • This is a common side reaction in Buchwald-Hartwig aminations. Optimizing the catalyst, ligand, and base can minimize this pathway.

      • Lowering the reaction temperature, if possible, can sometimes reduce hydrodehalogenation.

  • Possible Cause 2: Cleavage of the Ethylenedioxy Protecting Group.

    • Solution:

      • While the reaction conditions are basic, the combination of a strong base and high temperatures for extended periods could potentially affect the acetal.

      • Minimize reaction time by monitoring the reaction closely.

      • Ensure a non-acidic workup.

ReagentMolar Eq.Amount
This compound1.0(e.g., 1.0 mmol, 255 mg)
Morpholine1.21.2 mmol, 105 µL
XPhos Pd G30.020.02 mmol, 17 mg
NaOtBu1.41.4 mmol, 135 mg
Toluene-10 mL

Procedure:

  • In a glovebox, add this compound, XPhos Pd G3, and NaOtBu to a reaction tube.

  • Add toluene, followed by morpholine.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low/No Product catalyst_ligand Suboptimal Catalyst/Ligand start->catalyst_ligand base_issue Incorrect Base Choice start->base_issue amine_reactivity Poor Amine Reactivity start->amine_reactivity side_reactions Competing Side Reactions start->side_reactions screen_ligands Screen Ligands (e.g., XPhos, SPhos) catalyst_ligand->screen_ligands change_base Try Different Base (e.g., NaOtBu, K3PO4) base_issue->change_base adjust_conditions Increase Temperature Use More Active Catalyst amine_reactivity->adjust_conditions analyze_byproducts Identify Side Products (Hydrodehalogenation, Deprotection) side_reactions->analyze_byproducts

Workflow for troubleshooting Buchwald-Hartwig amination.

References

improving the solubility of 5-Bromo-1,1-(ethylenedioxo)-indane for reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 5-Bromo-1,1-(ethylenedioxo)-indane in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which solvents are recommended for reactions involving this compound?

A2: The choice of solvent largely depends on the specific reaction being performed. For common cross-coupling reactions, the following solvents are frequently used and are likely suitable for dissolving this compound.

Q3: Are there any alternative methods if solubility remains an issue even with common organic solvents?

A3: Yes, for extremely insoluble aryl halides, solid-state reaction techniques can be employed. High-temperature ball milling is a mechanochemical method that has been successfully used for Suzuki-Miyaura cross-coupling reactions of insoluble aryl halides, eliminating the need for a solvent altogether.[1][2][3][4]

Troubleshooting Guide: Poor Solubility of this compound

This guide provides a systematic approach to address solubility issues during your experiments.

Problem: this compound does not fully dissolve in the chosen reaction solvent, leading to a heterogeneous mixture and potentially poor reaction yield.

Troubleshooting Workflow:

G cluster_steps Troubleshooting Steps start Start: Solubility Issue Identified solvent_check Is the solvent appropriate for an aryl halide? start->solvent_check temp_increase Increase Temperature solvent_check->temp_increase Yes solvent_change Change Solvent solvent_check->solvent_change No cosolvent Add a Co-solvent temp_increase->cosolvent sonication Apply Sonication cosolvent->sonication solvent_change->temp_increase solid_state Consider Solid-State Reaction (Ball Milling) sonication->solid_state end_fail Further Optimization Needed sonication->end_fail If still insoluble end_success Success: Reaction Proceeds solid_state->end_success

Caption: Troubleshooting workflow for solubility issues.

Detailed Steps:

  • Verify Solvent Choice: Confirm that you are using an appropriate aprotic solvent. Refer to the solvent compatibility table below.

  • Increase Temperature: Gently heating the reaction mixture can significantly improve the solubility of many organic compounds. Ensure the chosen temperature is compatible with the stability of your reactants and catalyst.

  • Use a Co-solvent: Adding a small amount of a co-solvent with a different polarity might enhance solubility. For example, if your primary solvent is toluene, adding a small amount of THF or dioxane could be beneficial.

  • Change the Solvent Entirely: If the above steps fail, selecting a different primary solvent from the compatibility list is the next logical step.

  • Apply Sonication: Using an ultrasonic bath can help to break down solid aggregates and promote dissolution.

  • Consider Solid-State Chemistry: For particularly challenging cases, solvent-free methods like high-temperature ball milling can be a powerful alternative.[1][2][3][4]

Data Presentation

Table 1: Recommended Solvents for Reactions with this compound

Reaction TypeCommon SolventsTypical Temperature Range (°C)
Suzuki-Miyaura CouplingToluene, Tetrahydrofuran (THF), 1,4-Dioxane, Dimethoxyethane (DME)[5][6]80 - 110
Sonogashira CouplingTetrahydrofuran (THF), Diethylamine, Triethylamine, Dimethylformamide (DMF)[7]Room Temperature - 100
Buchwald-Hartwig AminationToluene, 1,4-Dioxane, m-Xylene[8]80 - 120
Heck ReactionDimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), Water (with additives)[9][10]100 - 140

Experimental Protocols

Below are representative protocols for common cross-coupling reactions that can be adapted for this compound. Note: These are general procedures and may require optimization for your specific substrate and coupling partner.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid.[5][6]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, DME)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the arylboronic acid (1.1 - 1.5 eq), the palladium catalyst (0.01 - 0.05 eq), and the base (2.0 - 3.0 eq).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC/LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_reagents Reagents cluster_process Process A 5-Bromo-1,1- (ethylenedioxo)-indane F Combine Reagents (Inert Atmosphere) A->F B Arylboronic Acid B->F C Pd Catalyst C->F D Base D->F E Solvent E->F G Heat & Stir F->G H Workup (Quench, Extract, Wash) G->H I Purification H->I J Coupled Product I->J

Caption: Suzuki-Miyaura Coupling Workflow.

Protocol 2: Sonogashira Coupling

This protocol outlines a general procedure for the coupling of an aryl bromide with a terminal alkyne.[7]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base/Solvent (e.g., Triethylamine, Diethylamine)

  • Co-solvent (e.g., THF)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (0.01 - 0.05 eq), and CuI (0.02 - 0.10 eq).

  • Add the co-solvent (e.g., THF) followed by the base (e.g., triethylamine).

  • Add the terminal alkyne (1.1 - 1.5 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

G pd_cycle Pd(0) Oxidative Addition (Ar-Br) Pd(II)-Ar Transmetalation (Cu-Alkyne) Pd(II)-Ar(Alkyne) Reductive Elimination Product pd_cycle:f1->pd_cycle:f2 Ar-Br pd_cycle:f5->pd_cycle:f0 Regeneration pd_cycle:f3->pd_cycle:f4 pd_cycle:f2->pd_cycle:f3 pd_cycle:f4->pd_cycle:f5 cu_cycle Cu(I) Alkyne Coordination Cu-Acetylide cu_cycle:f2->pd_cycle:f3 Transfers Alkyne

Caption: Simplified Sonogashira Catalytic Cycles.

References

Technical Support Center: Preventing De-bromination in Subsequent Reaction Steps

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent unwanted de-bromination during subsequent reaction steps in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of de-bromination as a side reaction?

De-bromination, the undesired removal of a bromine atom from a molecule, can be a significant side reaction in various organic syntheses, particularly in palladium-catalyzed cross-coupling reactions. The primary causes include:

  • Reaction with base and water: Strong bases in the presence of water can facilitate hydro-dehalogenation.[1][2] The strength of the base can significantly influence the extent of this side reaction.[2]

  • Catalyst and ligand choice: The selection of the palladium catalyst and its associated ligands plays a crucial role. Bulky ligands can sometimes promote de-bromination.[3] Conversely, modifying the palladium catalyst can help control this unwanted reaction.[4]

  • Reaction temperature: Higher reaction temperatures can increase the rate of de-bromination.[5][6][7] This is a common issue in reactions like the Heck and Sonogashira couplings which may require elevated temperatures.[8][9]

  • Photochemical reactions: Exposure to light, particularly UV light, can induce photochemical de-bromination.[10][11][12][13] This is a known degradation pathway for compounds like polybrominated diphenyl ethers (PBDEs).[11]

  • Solvent effects: The choice of solvent can influence the extent of de-bromination. For instance, solvents like dioxane and DMF have been observed to promote dehalogenation more than toluene.[3]

Q2: How can I prevent de-bromination during a Suzuki-Miyaura coupling reaction?

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, but de-bromination of the aryl bromide starting material is a common side reaction. Here are some strategies to mitigate this issue:

  • Control of water content: The presence of water is often crucial for the coupling reaction but can also lead to de-bromination.[1] Minimizing the amount of water to a level that sustains the catalytic cycle without promoting excessive dehalogenation is key.[1] In some cases, anhydrous conditions can completely shut down both the desired reaction and the de-bromination.[1]

  • Protecting Groups: For substrates containing sensitive functional groups, such as pyrroles with an N-H bond, protection of the nitrogen atom can effectively suppress de-bromination.[4][14] A t-butyloxy carbonyl (BOC) group is a common choice, though its stability under reaction conditions should be considered.[4][14]

  • Choice of Base and Solvent: The combination of base and solvent is critical. For instance, a strong base like potassium phosphate in a water-immiscible solvent such as toluene can lead to significant dehalogenation.[2] Switching to a different solvent like THF, dioxane, or DMF, or using a milder base like a carbonate, may be beneficial.[2]

  • Catalyst and Ligand System: While Pd(PPh₃)₄ is a common catalyst, newer and more specialized catalytic systems might offer better selectivity and allow for milder reaction conditions, thereby reducing de-bromination.[3] The use of specific ligands can also be crucial for enhancing the overall reaction efficiency and minimizing side reactions.[15]

Troubleshooting Guides

Issue 1: Significant De-bromination Observed in a Suzuki Coupling

If you are observing a significant amount of the de-brominated by-product in your Suzuki coupling reaction, consider the following troubleshooting steps:

Troubleshooting Workflow

start High De-bromination in Suzuki Coupling check_water 1. Assess Water Content start->check_water adjust_water Optimize Water Concentration (e.g., 6:1 dioxane:water) check_water->adjust_water Water present protect_group 2. Consider Protecting Groups for Sensitive Substrates (e.g., N-H in pyrroles) check_water->protect_group Anhydrous adjust_water->protect_group boc_protection Apply BOC or other suitable protecting group protect_group->boc_protection Sensitive group present screen_base_solvent 3. Screen Base and Solvent Combinations protect_group->screen_base_solvent No sensitive group boc_protection->screen_base_solvent change_base_solvent Try milder bases (e.g., K2CO3) or different solvents (e.g., THF, Toluene) screen_base_solvent->change_base_solvent optimize_catalyst 4. Optimize Catalyst System change_base_solvent->optimize_catalyst new_catalyst Test alternative Pd catalysts and ligands optimize_catalyst->new_catalyst end Reduced De-bromination new_catalyst->end

Caption: Troubleshooting workflow for Suzuki coupling de-bromination.

Experimental Protocol: BOC Protection of 4-Bromopyrrole-2-carboxylates [4]

  • To a round-bottom flask, add 100 mg (0.32 mmol) of the BOC-protected pyrrole ester.

  • Add 2.5 mL of DMF and stir the mixture under an argon atmosphere.

  • Sequentially add 33 mg (0.016 mmol) of palladium tetrakis(triphenylphosphine) and 167 mg (0.79 mmol) of the desired arylboronic acid.

  • Heat the mixture to 70°C.

  • Add 540 mg (2.88 mmol) of sodium carbonate dissolved in a minimal amount of water.

  • Monitor the reaction progress by TLC or LC-MS.

Issue 2: De-bromination During Heck or Sonogashira Coupling Reactions

Heck and Sonogashira couplings often require higher temperatures, which can favor de-bromination.

Key Factors and Potential Solutions

factors Key Factors High Temperature Ligand Effects Base Choice solutions Potential Solutions Lower reaction temperature if possible Screen different phosphine ligands (e.g., P(o-Tol)₃, t-Bu₃P) or N-heterocyclic carbene (NHC) ligands Use a milder base (e.g., organic amines vs. inorganic carbonates) factors:f1->solutions:s1 factors:f2->solutions:s2 factors:f3->solutions:s3

Caption: Factors and solutions for de-bromination in Heck/Sonogashira couplings.

Data Presentation: Effect of Solvent on De-bromination in Suzuki Coupling of 4,5-dibromothiophene-2-carboxaldehyde [1]

Dioxane:Water RatioDe-bromination (%)Conversion
4:1Major Product-
6:1<10Complete (5h)
8:1-Incomplete (24h)

This table summarizes the critical role of solvent composition in controlling the de-bromination side reaction. A 6:1 ratio of dioxane to water provided a good compromise, leading to complete conversion while minimizing de-bromination.[1]

Issue 3: Photochemical De-bromination

If your compound is light-sensitive, de-bromination can occur upon exposure to ambient or UV light.

Prevention Strategies:

  • Protect from Light: Conduct reactions in flasks wrapped in aluminum foil or in a dark environment.

  • Solvent Choice: The solvent can influence photochemical reaction rates.

  • Radical Quenchers: In some cases, the addition of a radical scavenger might be beneficial, though this could interfere with the desired reaction.

Signaling Pathway: Photochemical De-bromination

A Aryl Bromide (Ar-Br) B Excited State [Ar-Br]* A->B Light (hν) C Radical Anion [Ar-Br]•- B->C Electron Transfer D Aryl Radical (Ar•) + Br- C->D Fragmentation E De-brominated Product (Ar-H) D->E F Hydrogen Source (e.g., Solvent) F->E Hydrogen Abstraction

Caption: Simplified pathway of photochemical de-bromination.

This guide provides a starting point for troubleshooting and preventing de-bromination. The optimal conditions will always be substrate-dependent, and a systematic screening of reaction parameters is often necessary to achieve the desired outcome. For more in-depth information, consulting the primary literature is highly recommended.

References

Technical Support Center: Large-Scale Synthesis of 5-Bromo-1,1-(ethylenedioxo)-indane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 5-Bromo-1,1-(ethylenedioxo)-indane.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale production of this compound?

A1: The most common and industrially scalable approach is a two-step synthesis. The first step involves the synthesis of the precursor, 5-bromo-1-indanone, typically via a Friedel-Crafts acylation followed by cyclization. The second step is the protection of the ketone group of 5-bromo-1-indanone as a cyclic ketal using ethylene glycol in the presence of an acid catalyst.

Q2: Which catalyst is recommended for the ketalization of 5-bromo-1-indanone on a large scale?

A2: For large-scale production, a solid, non-corrosive acid catalyst is often preferred for easier removal and handling. While p-toluenesulfonic acid (p-TsOH) is commonly used, other catalysts such as sulfuric acid or acidic resins can also be employed. The choice of catalyst may depend on factors like cost, availability, and compatibility with the reactor materials.

Q3: How can the reaction equilibrium be shifted towards the product during the ketalization step?

A3: The ketalization reaction is a reversible process that produces water as a byproduct. To drive the equilibrium towards the formation of this compound, it is crucial to remove water from the reaction mixture as it is formed. On a large scale, this is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.

Q4: What are the critical process parameters to monitor during the large-scale synthesis?

A4: Key parameters to monitor include reaction temperature, pressure (if under vacuum or pressure), rate of water removal, and reaction progress (monitored by techniques like TLC, GC, or HPLC). Strict control of these parameters is essential for ensuring consistent product quality, yield, and safety.

Q5: What are the typical yields for the large-scale synthesis of this compound?

A5: The overall yield for the two-step synthesis can vary depending on the optimization of reaction conditions. Generally, the synthesis of 5-bromo-1-indanone can proceed with high yields. The ketalization step is also typically high-yielding, often exceeding 90%, provided that water is effectively removed.

Troubleshooting Guides

Issue 1: Low Yield of 5-bromo-1-indanone (Precursor)
Potential Cause Suggested Solution
Incomplete Friedel-Crafts reaction.Ensure the use of a high-quality Lewis acid (e.g., AlCl₃) and anhydrous reaction conditions. Monitor the reaction for completion.
Suboptimal reaction temperature for cyclization.Optimize the cyclization temperature. Temperatures that are too low may result in a slow reaction, while temperatures that are too high can lead to side product formation.
Impure starting materials.Use starting materials of high purity to avoid side reactions and catalyst deactivation.
Inefficient purification.Optimize the purification process (e.g., recrystallization solvent and conditions) to minimize product loss.
Issue 2: Incomplete Ketalization Reaction
Potential Cause Suggested Solution
Inefficient water removal.Ensure the Dean-Stark apparatus is functioning correctly. Check for leaks and ensure a proper azeotropic solvent is being used. On a very large scale, a packed column with a reflux splitter may be more efficient.
Insufficient catalyst.Increase the catalyst loading. However, be cautious as excessive acid can lead to side reactions.
Low reaction temperature.Increase the reaction temperature to improve the reaction rate and the efficiency of azeotropic water removal.
Steric hindrance or electronic effects of the bromo-substituent.While less likely to completely stop the reaction, these factors might slow it down. Increase the reaction time and monitor for completion.
Impurities in the 5-bromo-1-indanone starting material.Purify the 5-bromo-1-indanone before the ketalization step to remove any impurities that might interfere with the reaction.
Issue 3: Formation of Impurities and Side Products
Potential Cause Suggested Solution
Side reactions due to acidic conditions: Polymerization of ethylene glycol or side reactions on the indane ring.Use the minimum effective amount of acid catalyst. Consider using a milder catalyst. Optimize the reaction temperature and time to minimize exposure to harsh conditions.
Thermal degradation: The product or starting material may be sensitive to high temperatures.Conduct the reaction at the lowest effective temperature. If using a high-boiling solvent for azeotropic distillation, consider performing the reaction under reduced pressure to lower the boiling point.
Presence of water during workup: Hydrolysis of the ketal back to the ketone.Ensure all workup and purification steps are conducted under anhydrous conditions until the final product is isolated.
Oxidation: The indane ring system can be susceptible to oxidation.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at elevated temperatures.
Issue 4: Difficulties in Product Isolation and Purification
Potential Cause Suggested Solution
Product is an oil or low-melting solid: Difficulty in handling and crystallization.If the product is an oil, consider purification by column chromatography (on a large scale, this can be automated) or distillation under high vacuum. For low-melting solids, a carefully selected solvent system for recrystallization is crucial.
Co-crystallization with impurities: Difficulty in achieving high purity by recrystallization.Perform a pre-purification step, such as a solvent wash or activated carbon treatment, to remove major impurities before the final recrystallization.
Residual catalyst: Acidic impurities can affect product stability.Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) during workup to remove the acid catalyst.

Data Presentation

Table 1: Illustrative Reaction Parameters for the Two-Step Synthesis of this compound

Parameter Step 1: Synthesis of 5-bromo-1-indanone Step 2: Ketalization to this compound
Starting Material 3-(3-Bromophenyl)propanoic acid5-bromo-1-indanone
Key Reagents Thionyl chloride, Aluminum chlorideEthylene glycol, p-Toluenesulfonic acid
Solvent DichloromethaneToluene
Reaction Temperature 0 °C to refluxReflux (with Dean-Stark)
Reaction Time 4-8 hours6-12 hours
Typical Yield 85-95%90-98%
Purification Method RecrystallizationRecrystallization or Column Chromatography

Disclaimer: The values in this table are illustrative and may require optimization for specific large-scale processes.

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-1-indanone (Illustrative Large-Scale)

  • To a solution of 3-(3-bromophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane, slowly add thionyl chloride (1.2 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

  • Cool the mixture to 0 °C and slowly add aluminum chloride (1.5 eq) in portions.

  • After the addition is complete, allow the mixture to stir at room temperature for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Synthesis of this compound (Illustrative Large-Scale)

  • To a solution of 5-bromo-1-indanone (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Fit the reaction vessel with a Dean-Stark apparatus and reflux the mixture.

  • Continue refluxing until no more water is collected in the Dean-Stark trap (typically 6-12 hours).

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) or by column chromatography.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5-bromo-1-indanone cluster_step2 Step 2: Ketalization 3_3_Bromophenyl_propanoic_acid 3-(3-Bromophenyl) propanoic acid Friedel_Crafts Friedel-Crafts Acylation & Cyclization 3_3_Bromophenyl_propanoic_acid->Friedel_Crafts SOCl₂, AlCl₃ 5_bromo_1_indanone 5-bromo-1-indanone Friedel_Crafts->5_bromo_1_indanone Ketalization Ketalization 5_bromo_1_indanone->Ketalization Ethylene glycol, p-TsOH, Toluene, Dean-Stark Final_Product This compound Ketalization->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Product Yield or Purity Check_Step Which step is problematic? Start->Check_Step Step1_Issues Step 1: 5-bromo-1-indanone Synthesis Issues Check_Step->Step1_Issues Step 1 Step2_Issues Step 2: Ketalization Issues Check_Step->Step2_Issues Step 2 Purification_Issues Purification Issues Check_Step->Purification_Issues Purification Incomplete_FC Incomplete Friedel-Crafts? Step1_Issues->Incomplete_FC Incomplete_Ketalization Incomplete Ketalization? Step2_Issues->Incomplete_Ketalization Check_Reagents Check AlCl₃ quality and reaction conditions Incomplete_FC->Check_Reagents Yes Optimize_Temp Optimize cyclization temperature Incomplete_FC->Optimize_Temp No Check_Water_Removal Check Dean-Stark for efficiency Incomplete_Ketalization->Check_Water_Removal Yes Impurity_Formation Impurity Formation? Incomplete_Ketalization->Impurity_Formation No Increase_Catalyst Increase catalyst load Check_Water_Removal->Increase_Catalyst Increase_Temp_Time Increase temperature/time Increase_Catalyst->Increase_Temp_Time Minimize_Acid Minimize acid catalyst Impurity_Formation->Minimize_Acid Yes Inert_Atmosphere Use inert atmosphere Minimize_Acid->Inert_Atmosphere

Caption: Troubleshooting decision tree for the synthesis.

Technical Support Center: Cross-Coupling with 5-Bromo-1,1-(ethylenedioxy)-indane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing 5-Bromo-1,1-(ethylenedioxy)-indane in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing any product in my Suzuki-Miyaura coupling reaction with 5-Bromo-1,1-(ethylenedioxy)-indane. What are the potential causes and how can I troubleshoot this?

A1: A lack of product formation can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Activity: The active Pd(0) species may not be forming or is deactivating.[1]

    • Pre-catalyst Choice: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂, ensure proper in-situ reduction to Pd(0). The use of modern pre-catalysts, such as G3 or G4 palladacycles, can be more reliable as they generate the active catalytic species more cleanly.[1]

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Traces of oxygen can lead to catalyst deactivation through the formation of palladium black or cause side reactions like the homocoupling of boronic acids.[2][3]

    • Reagent Purity: Impurities in starting materials, such as the aryl halide or the boronic acid, can poison the catalyst. Ensure reagents are pure; solids can be recrystallized and liquids can be distilled or passed through a plug of activated alumina.[1]

  • Reaction Conditions:

    • Base Selection: The choice of base is crucial for the transmetalation step.[4] If a weak base like K₂CO₃ is not effective, consider stronger bases such as K₃PO₄ or Cs₂CO₃. The base should be finely powdered and stored in a desiccator to avoid moisture.[5]

    • Solvent: The solvent plays a significant role in catalyst stability and reaction rate.[6] Common solvents for Suzuki couplings include toluene, dioxane, and DMF. Sometimes, the addition of water can be beneficial.[6] If one solvent is not working, screening a few different options is advisable.

    • Temperature: While many modern catalyst systems work at room temperature, some challenging substrates require heating.[7] If your reaction is sluggish, gradually increasing the temperature (e.g., to 80-100 °C) might be necessary.

Q2: I am seeing a significant amount of dehalogenated starting material (1,1-(ethylenedioxy)-indane) in my reaction mixture. How can I prevent this side reaction?

A2: Dehalogenation is a common side reaction where the aryl bromide is reduced to the corresponding arene.[2] This typically occurs when the palladium intermediate reacts with a hydride source in the reaction mixture.

  • Potential Hydride Sources: Common sources of hydrides include amine bases or alcoholic solvents.[2] If you are using such reagents, consider alternatives.

  • Minimize Water: While some water can be beneficial, excess water can lead to protodeboronation of the boronic acid, which can also contribute to side reactions. Ensure your solvents are dry if dehalogenation is a major issue.

  • Ligand Choice: The ligand can influence the relative rates of reductive elimination (the desired step) and side reactions. Using a more electron-rich and bulky ligand might favor the desired cross-coupling pathway.

Q3: My main side product is the homocoupling of my boronic acid. What causes this and how can I minimize it?

A3: Homocoupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen.[2]

  • Inert Atmosphere: As mentioned before, maintaining a strictly inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst to Pd(II).[2]

  • Proper Catalyst Generation: If using a Pd(II) pre-catalyst, ensure that the reduction to Pd(0) is efficient before the boronic acid is consumed in homocoupling.

  • Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common, but a large excess might increase the rate of homocoupling.

Q4: Which catalyst and ligand system should I choose for the cross-coupling of 5-Bromo-1,1-(ethylenedioxy)-indane?

A4: The optimal catalyst system depends on the specific type of cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). For Suzuki-Miyaura coupling, a good starting point is a palladium source combined with a suitable phosphine ligand.

  • For Suzuki Coupling: Based on studies with a similar substrate, 5-bromo-1-ethyl-1H-indazole, [Pd(dppf)Cl₂] has been shown to be a highly effective catalyst.[8][9] Other common palladium sources include Pd(PPh₃)₄ and Pd₂(dba)₃.[2] The choice of ligand is crucial; bulky, electron-rich phosphine ligands like SPhos, XPhos, and RuPhos can significantly enhance reactivity, especially for challenging substrates.[4]

  • For Buchwald-Hartwig Amination: This reaction typically requires bulky, electron-rich phosphine ligands to facilitate the C-N bond formation.[10] Ligands such as BrettPhos, XPhos, and DavePhos are commonly used in combination with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃.[4]

Data and Protocols

Catalyst Screening Data for a Structurally Related Substrate
EntryPalladium CatalystReaction Time (h)Yield (%)
1[Pd(dppf)Cl₂]295
2[Pd(PCy₃)₂]240
3[Pd(PPh₃)₄]2470
4[Pd(PPh₃)₂Cl₂]2465

Reaction conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, K₂CO₃, DME, 80 °C.[8]

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for your specific substrates and setup.

Materials:

  • 5-Bromo-1,1-(ethylenedioxy)-indane (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., [Pd(dppf)Cl₂], 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DME)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-Bromo-1,1-(ethylenedioxy)-indane, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Guides

General Catalytic Cycle for Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[2][4]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (R¹-X) trans_complex R¹-Pd(II)(R²)L₂ oa_complex->trans_complex Transmetalation (R²-B(OR)₂ + Base) trans_complex->pd0 Reductive Elimination product R¹-R² trans_complex->product

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Catalyst Selection

This workflow provides a logical approach to selecting and optimizing a catalyst system for a challenging cross-coupling reaction.

Troubleshooting_Workflow start Start: No or Low Product Yield check_conditions Verify Basic Conditions: - Inert Atmosphere - Reagent Purity - Temperature start->check_conditions catalyst_screening Initial Catalyst Screen: - Pd(dppf)Cl₂ - Pd(PPh₃)₄ - Pd₂(dba)₃ + Ligand check_conditions->catalyst_screening low_yield Low Yield or Side Reactions catalyst_screening->low_yield ligand_optimization Ligand Optimization: Try bulky, electron-rich ligands (e.g., SPhos, XPhos) low_yield->ligand_optimization Yes success Successful Coupling low_yield->success No base_solvent Base/Solvent Optimization: - Stronger Base (K₃PO₄, Cs₂CO₃) - Different Solvent (Toluene, Dioxane) ligand_optimization->base_solvent pre_catalyst Consider Modern Pre-catalyst (e.g., Buchwald G3/G4) base_solvent->pre_catalyst pre_catalyst->success

Caption: A workflow for troubleshooting catalyst selection in cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo-1-indanone and 5-Bromo-1,1-(ethylenedioxy)-indane

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of medicinal chemistry and organic synthesis, the indanone scaffold is a privileged structure, forming the core of numerous biologically active molecules.[1] 5-Bromo-1-indanone is a key starting material in the synthesis of various compounds, including analogues of the Alzheimer's disease drug, Donepezil.[2][3][4][5][6] However, the reactivity of its ketone group can be both a strategic advantage and a synthetic challenge. This guide provides a detailed comparison of the reactivity of 5-Bromo-1-indanone and its ketal-protected counterpart, 5-Bromo-1,1-(ethylenedioxy)-indane, offering insights for researchers in drug development and chemical synthesis.

Chemical Structures and Properties

A fundamental understanding of the chemical structures of these two compounds is essential to appreciate their differing reactivities. 5-Bromo-1-indanone possesses a reactive ketone carbonyl group and acidic α-protons, while in 5-Bromo-1,1-(ethylenedioxy)-indane, the ketone is protected as a stable cyclic ketal.

CompoundStructureMolecular FormulaMolecular WeightKey Features
5-Bromo-1-indanone 5-Bromo-1-indanone structureC₉H₇BrO211.06 g/mol Reactive ketone, acidic α-protons, site for aromatic substitution.
5-Bromo-1,1-(ethylenedioxy)-indane 5-Bromo-1,1-(ethylenedioxy)-indane structureC₁₁H₁₁BrO₂255.11 g/mol Protected ketone (ketal), allows for selective reaction at the aromatic ring.

Reactivity at the Carbonyl Group and α-Carbon

The most significant difference in reactivity lies at the C1 position. The unprotected ketone in 5-Bromo-1-indanone is susceptible to a variety of nucleophilic attacks and base-mediated reactions.

Nucleophilic Addition Reactions

The ketone in 5-Bromo-1-indanone readily undergoes nucleophilic addition. For instance, reduction with sodium borohydride (NaBH₄) yields the corresponding alcohol. This reaction is generally high-yielding and specific to the carbonyl group.

Table 1: Comparison of Reactivity in Nucleophilic Addition (Reduction)

ReactantReagentProductTypical YieldReference
5-Bromo-1-indanoneNaBH₄, EtOH5-Bromo-1-indanol>90%General knowledge
5-Bromo-1,1-(ethylenedioxy)-indaneNaBH₄, EtOHNo reaction-General knowledge
Reactions Involving Enolates

The protons on the carbon adjacent to the carbonyl group (α-carbon) in 5-Bromo-1-indanone are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles. This reactivity is absent in the ketal-protected analogue.

Reactivity at the Aromatic Ring

Both compounds feature a bromine atom on the aromatic ring, making them suitable substrates for cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex molecules.

While both compounds can undergo Suzuki coupling, the presence of the unprotected ketone in 5-Bromo-1-indanone can sometimes lead to side reactions or necessitate milder reaction conditions, potentially affecting the overall yield compared to its protected counterpart. However, successful couplings with 5-bromo-1-indanone have been reported with high yields under optimized conditions.

Table 2: Comparison of Reactivity in Suzuki-Miyaura Coupling

ReactantCoupling PartnerCatalyst/BaseProductReported YieldReference
5-Bromo-1-indanonePhenylboronic acidPd(OAc)₂/TBAB/PEG4005-Phenyl-1-indanone98%[7]
5-Bromo-1-indanone4-Methoxyphenylboronic acidPd(dppf)Cl₂/K₂CO₃5-(4-Methoxyphenyl)-1-indanoneNot specified[1]
5-Bromo-1,1-(ethylenedioxy)-indaneArylboronic acidsPd catalysts5-Aryl-1,1-(ethylenedioxy)-indaneGenerally highInferred

The primary advantage of using 5-Bromo-1,1-(ethylenedioxy)-indane is to enable the use of reaction conditions that would be incompatible with the ketone functionality. For instance, reactions involving strong organometallic bases like organolithium reagents to effect a metal-halogen exchange are feasible with the protected compound, whereas they would lead to nucleophilic attack on the ketone of the unprotected compound.

Experimental Protocols

Protection of 5-Bromo-1-indanone

Protocol: Synthesis of 5-Bromo-1,1-(ethylenedioxy)-indane

This procedure involves the ketalization of 5-Bromo-1-indanone using ethylene glycol in the presence of an acid catalyst.

Materials:

  • 5-Bromo-1-indanone

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-Bromo-1-indanone (1 equivalent), ethylene glycol (1.2 equivalents), a catalytic amount of p-toluenesulfonic acid, and toluene.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization to afford 5-Bromo-1,1-(ethylenedioxy)-indane.

Suzuki-Miyaura Coupling of 5-Bromo-1-indanone

Protocol: Synthesis of 5-Aryl-1-indanones [1]

Materials:

  • 5-Bromo-1-indanone

  • Arylboronic acid (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (catalytic amount)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine 5-Bromo-1-indanone (1 equivalent), the corresponding arylboronic acid (1.1 equivalents), Pd(dppf)Cl₂ (e.g., 3 mol%), and K₂CO₃ (2 equivalents).

  • Add a mixture of DME and water (e.g., 4:1 v/v).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-90 °C) until the reaction is complete as monitored by TLC.

  • Cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired 5-aryl-1-indanone.

Strategic Application in Synthesis: A Workflow for Kinase Inhibitors

The differential reactivity of these two compounds is strategically exploited in multi-step syntheses. For instance, in the synthesis of certain kinase inhibitors, the indanone core needs to be functionalized at the 5-position without interference from the ketone.

G cluster_0 Synthesis of a Kinase Inhibitor Precursor A 5-Bromo-1-indanone B Protection (Ethylene Glycol, p-TsOH) A->B C 5-Bromo-1,1-(ethylenedioxy)-indane B->C D Suzuki Coupling (Arylboronic acid, Pd catalyst) C->D E 5-Aryl-1,1-(ethylenedioxy)-indane D->E F Deprotection (Aqueous Acid) E->F G 5-Aryl-1-indanone (Kinase Inhibitor Precursor) F->G

Caption: Synthetic workflow illustrating the strategic use of ketal protection.

This workflow demonstrates a common synthetic strategy where the ketone of 5-Bromo-1-indanone is first protected. This allows for a clean and high-yielding Suzuki coupling reaction on the aromatic ring. Finally, deprotection of the ketal reveals the ketone functionality in the desired 5-aryl-1-indanone product, which can then be further elaborated into a kinase inhibitor.

Signaling Pathway Context: Targeting Kinases in Cancer Therapy

Many kinase inhibitors function by blocking aberrant signaling pathways that drive cancer cell proliferation and survival. The indanone scaffold can be a key component of molecules designed to fit into the ATP-binding pocket of specific kinases.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Downstream Kinase (e.g., MAPK) Receptor->Kinase TF Transcription Factor Kinase->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Indanone-based Kinase Inhibitor Inhibitor->Kinase

Caption: Inhibition of a kinase signaling pathway by an indanone-based inhibitor.

In this simplified pathway, a growth factor activates a receptor tyrosine kinase, initiating a cascade of downstream kinase signaling that ultimately leads to cell proliferation. An indanone-based kinase inhibitor can be designed to block the activity of a key kinase in this pathway, thereby halting the signal and preventing uncontrolled cell growth.

Conclusion

The choice between 5-Bromo-1-indanone and 5-Bromo-1,1-(ethylenedioxy)-indane is a strategic one, dictated by the planned synthetic route. While 5-Bromo-1-indanone is a versatile starting material for reactions that are compatible with its ketone functionality, the protection of this group to form 5-Bromo-1,1-(ethylenedioxy)-indane opens up a wider range of possible transformations, particularly those involving strong bases or nucleophiles that would otherwise react with the carbonyl group. A thorough understanding of the reactivity of both compounds allows for the rational design of efficient and high-yielding syntheses of complex, biologically active molecules.

References

Spectroscopic Analysis of 5-Bromo-1,1-(ethylenedioxo)-indane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 5-Bromo-1,1-(ethylenedioxo)-indane and its key precursor, 5-Bromo-1-indanone, alongside the foundational structure, indane. Due to the limited availability of published experimental spectra for this compound, this guide leverages data from structurally related and commercially available compounds to provide valuable context for researchers. The inclusion of detailed experimental protocols offers a practical framework for the acquisition and analysis of spectroscopic data for this class of compounds.

Data Presentation: Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 5-Bromo-1-indanone and indane, providing a basis for comparison and prediction of the spectral characteristics of this compound.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
5-Bromo-1-indanone 7.63d1HAr-H
7.55dd1HAr-H
7.39d1HAr-H
3.14t2H-CH₂-
2.72t2H-CH₂-C=O
Indane 7.21-7.11m4HAr-H
2.92t4H-CH₂-
2.08quintet2H-CH₂-CH₂-CH₂-

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
5-Bromo-1-indanone 205.5, 154.9, 138.0, 131.3, 128.0, 127.5, 121.7, 36.3, 26.1
Indane 144.6, 126.3, 124.5, 32.8, 25.4

Table 3: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)Functional Group
5-Bromo-1-indanone [1][2]~1700C=O (ketone)
~1600, ~1470Aromatic C=C
~700-800C-Br
Indane [3]~3050Aromatic C-H stretch
~2950Aliphatic C-H stretch
~1600, ~1480Aromatic C=C

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragments (m/z)
5-Bromo-1-indanone [4]210/212 (due to Br isotopes)182/184, 103
Indane [5]118117, 91

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented. These methods are broadly applicable to small organic molecules like indane derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.[6] For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required.[6] Ensure the sample is fully dissolved; if particulates are present, filter the solution into the NMR tube.[6]

  • Instrumentation: Data is acquired on an NMR spectrometer, typically operating at a field strength of 300 MHz or higher.

  • ¹H NMR Acquisition: A standard proton experiment is run. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

  • Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm, or to the residual solvent signal.[7]

2. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

  • Sample Preparation: This technique requires minimal sample preparation.[8] A small amount of the solid or liquid sample is placed directly onto the ATR crystal (commonly diamond).[9] For solid samples, a pressure clamp is applied to ensure good contact between the sample and the crystal surface.[10]

  • Instrumentation: A FTIR spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. The instrument records the infrared light that is internally reflected within the crystal and interacts with the sample at the surface.[11][12]

  • Data Processing: The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

3. Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: The sample is introduced into the ion source of the mass spectrometer, typically after separation by gas chromatography (GC-MS) for volatile compounds.[13] The sample is vaporized under high vacuum.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[14][15] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•) and various fragment ions.[16]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting data is displayed as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mandatory Visualization

Spectroscopic_Workflow Experimental Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution NMR Direct_Application Place on ATR Crystal Sample->Direct_Application FTIR Vaporization Vaporize under Vacuum Sample->Vaporization MS NMR NMR Spectrometer Dissolution->NMR FTIR ATR-FTIR Spectrometer Direct_Application->FTIR MS Mass Spectrometer (EI Source) Vaporization->MS NMR_Spectrum NMR Spectrum (Chemical Shift) NMR->NMR_Spectrum IR_Spectrum IR Spectrum (Wavenumber) FTIR->IR_Spectrum Mass_Spectrum Mass Spectrum (m/z) MS->Mass_Spectrum

Caption: Workflow for Spectroscopic Analysis.

References

A Comparative Guide to the Analytical Characterization of 5-Bromo-1,1-(ethylenedioxo)-indane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the principal analytical techniques for the characterization of 5-Bromo-1,1-(ethylenedioxo)-indane. Due to the limited availability of direct experimental data for this specific compound in public-facing databases, this guide leverages a combination of experimental data from its direct precursor, 5-Bromo-1-indanone, and its non-brominated analog, Indenone ethylene ketal, alongside theoretical predictions to offer a comprehensive analytical profile.

The primary analytical techniques discussed include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). This guide presents a comparative analysis of the expected versus known spectral data and provides standardized protocols for these methodologies.

Data Presentation

The following tables summarize the key quantitative data for this compound, with comparative data from its precursor, 5-Bromo-1-indanone, where available.

Table 1: Comparative ¹H NMR Spectral Data (Predicted vs. Experimental)

Compound Proton Assignment Expected/Experimental Chemical Shift (δ, ppm) Notes
This compound Aromatic-H7.2 - 7.5Predicted based on substituent effects.
Ethylene Bridge (-O-CH₂-CH₂-O-)~4.0 - 4.2Predicted based on similar ketals.
Methylene (-CH₂-) adjacent to aromatic~3.0Predicted.
Methylene (-CH₂-) β to aromatic~2.2Predicted.
5-Bromo-1-indanone Aromatic-H7.6 - 7.8Experimental data from spectral databases.
Methylene (-CH₂-) adjacent to carbonyl3.1Experimental data from spectral databases.
Methylene (-CH₂-) adjacent to aromatic2.7Experimental data from spectral databases.

Table 2: Comparative ¹³C NMR Spectral Data (Predicted vs. Experimental)

Compound Carbon Assignment Expected/Experimental Chemical Shift (δ, ppm) Notes
This compound Aromatic C-Br~120Predicted.
Aromatic C-H~122 - 130Predicted.
Quaternary Aromatic C~135, ~145Predicted.
Spiro Ketal Carbon (C-1)~110Predicted.
Ethylene Bridge (-O-CH₂-CH₂-O-)~65Predicted.
Methylene Carbons (C-2, C-3)~30, ~40Predicted.
5-Bromo-1-indanone Carbonyl (C=O)~205Experimental data from spectral databases.
Aromatic C-Br121.5Experimental data from spectral databases.
Aromatic C-H125.8, 128.5, 130.6Experimental data from spectral databases.
Quaternary Aromatic C137.2, 154.9Experimental data from spectral databases.
Methylene Carbons (C-2, C-3)25.8, 36.5Experimental data from spectral databases.

Table 3: Comparative Mass Spectrometry Data (Predicted vs. Experimental)

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z) Notes
This compound 254/256 (due to ⁷⁹Br/⁸¹Br isotopes)Predicted: 211/213 (loss of C₂H₃O), 183/185 (loss of C₂H₄O₂), 132 (loss of Br)Fragmentation is expected to involve the ethylenedioxy group.
5-Bromo-1-indanone 210/212 (due to ⁷⁹Br/⁸¹Br isotopes)182/184 (loss of CO), 103 (loss of Br and CO)Experimental data from spectral databases.

Table 4: Comparative Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)

Compound Functional Group Expected/Experimental Wavenumber (cm⁻¹) Notes
This compound C-O (ketal)~1050 - 1150 (strong)Characteristic of the C-O stretching in the dioxolane ring.
C-H (aromatic)~3000 - 3100
C-H (aliphatic)~2850 - 2960
C-Br~500 - 600
5-Bromo-1-indanone C=O (ketone)~1700 - 1720 (strong)The most prominent peak in the spectrum.
C-H (aromatic)~3000 - 3100
C-H (aliphatic)~2850 - 2960
C-Br~500 - 600

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure and connectivity of the molecule.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width of -2 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of 0 to 220 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire for a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hours).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To determine the molecular weight and fragmentation pattern, and to assess purity.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained spectrum with spectral libraries for identification.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups (e.g., C-O, C=O, C-H, C-Br).

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound and for quantitative analysis.

  • Instrumentation: An HPLC system equipped with a UV detector, a pump, an autosampler, and a column oven.

  • Sample Preparation: Prepare a stock solution of the sample (1 mg/mL) in the mobile phase and dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. For example, start with 50% acetonitrile and increase to 95% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Data Analysis: Determine the retention time of the main peak and calculate the purity based on the peak area percentage.

Visualizations

Synthesis Pathway

The following diagram illustrates the synthesis of this compound from its precursor, 5-Bromo-1-indanone, through a ketalization reaction.

G Synthesis of this compound A 5-Bromo-1-indanone D This compound A->D Ketalization B Ethylene Glycol B->D C Acid Catalyst (e.g., p-TsOH) C->D

Caption: Synthesis of the target compound.

Analytical Workflow

This diagram outlines a general workflow for the analytical characterization of a newly synthesized compound like this compound.

A Comparative Guide to the Structural Validation of 5-Bromo-1,1-(ethylenedioxo)-indane by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive confirmation of a molecule's chemical structure is a cornerstone of chemical research and pharmaceutical development. Unambiguous structural validation ensures the reliability of experimental data and is a critical prerequisite for advancing a compound through the development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for the structural elucidation of organic molecules in solution.

This guide provides an objective comparison of the expected NMR data for 5-Bromo-1,1-(ethylenedioxo)-indane against a plausible structural alternative, 6-Bromo-1,1-(ethylenedioxo)-indane. By presenting predicted ¹H and ¹³C NMR data alongside a detailed experimental protocol, this document serves as a practical resource for validating the target structure.

Workflow for NMR-Based Structure Validation

The process of validating a chemical structure using NMR follows a systematic workflow, from initial sample preparation to the final comparison of experimental data with predicted values. This ensures a rigorous and reproducible analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Validation prep Dissolve Compound (~5-10 mg) in Deuterated Solvent (~0.6 mL) (e.g., CDCl3) transfer Add TMS as Internal Standard (0 ppm reference) prep->transfer tube Transfer Solution to NMR Tube transfer->tube instrument Place Sample in NMR Spectrometer tube->instrument acquire Acquire 1H, 13C, and optionally 2D NMR Spectra (e.g., COSY, HSQC) instrument->acquire ft Fourier Transform (FT) FID to Spectrum acquire->ft phase Phase and Baseline Correction ft->phase integrate Integrate Peaks (1H) and Pick Peaks (13C) phase->integrate predict Predict NMR Spectra for Proposed and Alternative Structures integrate->predict compare Compare Experimental Data with Predicted Chemical Shifts, Coupling Constants, and Integrals predict->compare confirm Structure Confirmed compare->confirm Match reject Structure Incorrect compare->reject Mismatch G cluster_proposed Proposed Structure cluster_alternative Alternative Structure proposed_label This compound proposed_img alternative_label 6-Bromo-1,1-(ethylenedioxo)-indane alternative_img vs vs. cluster_proposed cluster_proposed cluster_alternative cluster_alternative

A Comparative Guide to Alternative Protecting Groups for 5-Bromo-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules and active pharmaceutical ingredients, the selective protection of functional groups is a critical step. For intermediates such as 5-bromo-1-indanone, a versatile building block in medicinal chemistry, the choice of a ketone protecting group can significantly impact the efficiency and success of a synthetic route. This guide provides a comparative overview of common and alternative protecting groups for the carbonyl functionality of 5-bromo-1-indanone, supported by representative experimental data and detailed protocols.

Introduction to Ketone Protection

The carbonyl group of a ketone is susceptible to nucleophilic attack and reduction. Protecting groups are employed to temporarily mask this reactivity, allowing for chemical transformations on other parts of the molecule. An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild conditions without affecting other functional groups. For 5-bromo-1-indanone, the selection of a protecting group is crucial for reactions involving organometallics, hydrides, or other nucleophiles that would otherwise react with the ketone.

Comparison of Protecting Groups for 5-Bromo-1-indanone

The most common strategy for protecting ketones is the formation of acetals or ketals. Cyclic ketals, formed with diols, are particularly favored due to their increased stability. Thioketals offer an alternative with a different reactivity profile. This section compares three common protecting groups for 5-bromo-1-indanone: the ethylene glycol ketal, the dimethyl ketal, and the 1,3-dithiolane (thioketal).

Protecting GroupStructureProtection ConditionsTypical Yield (%)StabilityDeprotection Conditions
Ethylene Glycol Ketal 5-Bromo-2,3-dihydrospiro[indene-1,2'-[1][2]dioxolane]Ethylene glycol, p-TsOH, Toluene, Dean-Stark, reflux>95Stable to bases, nucleophiles, organometallics, and hydrides.Aqueous acid (e.g., HCl, H₂SO₄)
Dimethyl Ketal 5-Bromo-1,1-dimethoxy-2,3-dihydro-1H-indeneTrimethyl orthoformate, cat. acid (e.g., p-TsOH), MeOH~90-95Stable to bases and nucleophiles. Generally less stable to acid than cyclic ketals.Mild aqueous acid
1,3-Dithiolane 5-Bromo-2,3-dihydrospiro[indene-1,2'-[1][2]dithiolane]1,2-Ethanedithiol, Lewis acid (e.g., BF₃·OEt₂), CH₂Cl₂>90Stable to acidic and basic conditions, nucleophiles, and hydrides.Heavy metal salts (e.g., HgCl₂), oxidative conditions (e.g., I₂), or Raney Nickel

Key Considerations:

  • Ethylene glycol ketal is a robust and widely used protecting group offering excellent stability. The formation of the five-membered ring is entropically favored.

  • Dimethyl ketal is an acyclic alternative that can sometimes be easier to remove under milder acidic conditions compared to its cyclic counterpart.

  • 1,3-Dithiolane provides exceptional stability, particularly towards acidic conditions where oxa-ketals might be cleaved. Its deprotection, however, requires specific and often harsher conditions.

Experimental Protocols

The following are representative protocols for the protection and deprotection of 5-bromo-1-indanone.

Protocol 1: Formation of 5-Bromo-2,3-dihydrospiro[indene-1,2'-[1][2]dioxolane] (Ethylene Glycol Ketal)

Materials:

  • 5-Bromo-1-indanone

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of 5-bromo-1-indanone (1.0 eq) in toluene, add ethylene glycol (2.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Fit the reaction flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction to cool to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethylene glycol ketal.

Protocol 2: Formation of 5-Bromo-1,1-dimethoxy-2,3-dihydro-1H-indene (Dimethyl Ketal)

Materials:

  • 5-Bromo-1-indanone

  • Trimethyl orthoformate

  • Methanol (MeOH)

  • Catalytic acid (e.g., p-TsOH·H₂O or Amberlyst-15)

  • Triethylamine (Et₃N)

  • Organic solvents for workup and purification

Procedure:

  • Dissolve 5-bromo-1-indanone (1.0 eq) in a mixture of methanol and trimethyl orthoformate (excess).

  • Add a catalytic amount of an acid catalyst.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a few drops of triethylamine.

  • Remove the solvent and excess reagents under reduced pressure.

  • Purify the residue by column chromatography to yield the dimethyl ketal.

Protocol 3: Formation of 5-Bromo-2,3-dihydrospiro[indene-1,2'-[1][2]dithiolane] (1,3-Dithiolane)

Materials:

  • 5-Bromo-1-indanone

  • 1,2-Ethanedithiol

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-bromo-1-indanone (1.0 eq) in anhydrous dichloromethane.

  • Add 1,2-ethanedithiol (1.2 eq).

  • Cool the mixture to 0 °C and add boron trifluoride etherate (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution. Purify the crude product by chromatography.

Protocol 4: General Deprotection of Ketal Protecting Groups

Materials:

  • Protected 5-bromo-1-indanone

  • Acetone or Tetrahydrofuran (THF)

  • Aqueous hydrochloric acid (e.g., 2M HCl)

Procedure:

  • Dissolve the ketal-protected 5-bromo-1-indanone in a suitable solvent such as acetone or THF.

  • Add aqueous hydrochloric acid.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Once the deprotection is complete, neutralize the acid with a saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected 5-bromo-1-indanone.

Visualizing the Workflow

The following diagrams illustrate the general protection/deprotection workflow and the reaction pathways.

ProtectionDeprotectionWorkflow Start 5-Bromo-1-indanone Protected Protected 5-Bromo-1-indanone Start->Protected Protection Reaction Reaction at another site Protected->Reaction Product Modified Product (Protected) Reaction->Product FinalProduct Final Deprotected Product Product->FinalProduct Deprotection ProtectionReactions cluster_ketal Ketal Protection cluster_thioketal Thioketal Protection Indanone_Ketal 5-Bromo-1-indanone Protected_Ketal Ketal-Protected Indanone Indanone_Ketal->Protected_Ketal + H⁺ Diol Ethylene Glycol (or Methanol) Diol->Protected_Ketal Indanone_Thio 5-Bromo-1-indanone Protected_Thio Thioketal-Protected Indanone Indanone_Thio->Protected_Thio + Lewis Acid Dithiol 1,2-Ethanedithiol Dithiol->Protected_Thio

References

The Rising Potential of 5-Bromo-Indane Scaffolds in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with potent biological activity is perpetual. Among these, derivatives of 5-bromo-indane have emerged as a promising class of compounds, exhibiting a diverse range of pharmacological effects, including anticancer, antibacterial, and enzyme inhibitory activities. This guide provides a comparative overview of the biological activities of 5-bromo-1,1-(ethylenedioxo)-indane derivatives and their more extensively studied 5-bromo-1-indanone counterparts, supported by experimental data and detailed protocols to aid in future research and development.

While direct biological activity data for this compound is limited, its structural similarity to bioactive 5-bromo-1-indanone derivatives suggests its potential as a valuable pharmacophore. The ethylenedioxo group can influence physicochemical properties such as solubility and metabolic stability, potentially offering advantages over the ketone group in the indanone scaffold. This guide will focus on the well-documented activities of bromo-indanone derivatives as a predictive framework for the potential of related structures.

Comparative Biological Activity

Derivatives of 5-bromo-indanone have demonstrated significant potential in several key therapeutic areas. Below is a summary of their reported activities, providing a benchmark for comparison with novel analogs.

Anticancer Activity

Bromo-indanone derivatives have shown notable cytotoxicity against a range of human cancer cell lines. The primary mechanism often involves the induction of apoptosis and cell cycle arrest, frequently linked to the inhibition of critical signaling pathways.

Derivative TypeCell LineIC50 (µM)Reference
Thiazolyl hydrazone of 1-indanoneHT-29 (Colon)0.41 ± 0.19[1]
Thiazolyl hydrazone of 1-indanoneCOLO 205 (Colon)0.98 (approx.)[2]
Thiazolyl hydrazone of 1-indanoneKM 12 (Colon)0.41 (approx.)[2]
1-Benzyl-5-bromoindolin-2-oneMCF-7 (Breast)2.93 ± 0.47[3]
1-Benzyl-5-bromoindolin-2-oneA-549 (Lung)7.17 ± 0.94[3]
Antibacterial Activity

The antibacterial potential of bromo-indane derivatives has been explored, with some compounds showing efficacy against both Gram-positive and Gram-negative bacteria. The mechanism is often attributed to the inhibition of essential bacterial enzymes or disruption of cell membrane integrity.

Derivative TypeBacterial StrainMIC (µg/mL)Reference
1-Indanone DerivativeS. aureus8[4]
1-Indanone DerivativeB. subtilis16[4]
9-Bromo indolizinoquinoline-5,12-dioneMRSA (clinical strains)<0.0078 (MIC50 & MIC90)[2]

Key Signaling Pathways and Mechanisms of Action

The biological effects of bromo-indanone derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and optimization.

Inhibition of NF-κB and MAPK Signaling Pathways

Several studies have indicated that bromo-substituted aromatic compounds can suppress pro-inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][6][7] These pathways are critical regulators of inflammation, cell proliferation, and survival, and their dysregulation is implicated in numerous diseases, including cancer.

Below are graphical representations of these pathways and a typical experimental workflow for synthesizing and evaluating these compounds.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies 5-Bromo-1-indanone 5-Bromo-1-indanone Derivatization Derivatization 5-Bromo-1-indanone->Derivatization Purification Purification Derivatization->Purification Characterization Characterization Purification->Characterization Anticancer_Screening Anticancer Screening (e.g., MTT Assay) Characterization->Anticancer_Screening Antibacterial_Screening Antibacterial Screening (e.g., MIC Determination) Characterization->Antibacterial_Screening Enzyme_Inhibition_Assay Enzyme Inhibition Assays Characterization->Enzyme_Inhibition_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Anticancer_Screening->Pathway_Analysis Molecular_Docking Molecular Docking Enzyme_Inhibition_Assay->Molecular_Docking

Experimental workflow for the synthesis and biological evaluation of 5-bromo-indanone derivatives.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR, TLR) IKK IKK Complex Receptor->IKK Signal IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases BromoIndanone Bromo-Indanone Derivative BromoIndanone->IKK Inhibits DNA DNA NFkB_n->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Inhibition of the NF-κB signaling pathway by bromo-indanone derivatives.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_n ERK ERK->ERK_n Translocates BromoIndanone Bromo-Indanone Derivative BromoIndanone->MEK Inhibits TranscriptionFactors Transcription Factors ERK_n->TranscriptionFactors Activates Gene_Expression Cell Proliferation & Survival Genes TranscriptionFactors->Gene_Expression

Inhibition of the MAPK/ERK signaling pathway by bromo-indanone derivatives.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Synthesis of 5-Bromo-1-indanone Derivatives (General Procedure)

A common route for synthesizing derivatives of 5-bromo-1-indanone is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[8]

Materials:

  • 5-bromo-1-indanone

  • Appropriate boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 5-bromo-1-indanone (1 equivalent), the boronic acid (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2 equivalents).

  • Degas the solvent mixture and add it to the reaction vessel under an inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted-1-indanone derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., HT-29, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (bromo-indanone derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Bacterial growth medium (e.g., Mueller-Hinton broth)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (medium with solvent)

  • Incubator

Procedure:

  • Prepare serial dilutions of the test compounds in the bacterial growth medium in a 96-well plate.

  • Add the standardized bacterial inoculum to each well.

  • Include positive and negative controls on the same plate.

  • Incubate the plate at 37 °C for 18-24 hours.

  • After incubation, visually inspect the wells for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

The 5-bromo-indane scaffold represents a versatile and promising platform for the development of new therapeutic agents. The extensive research on 5-bromo-1-indanone derivatives has laid a strong foundation, demonstrating their potential as anticancer and antibacterial agents through the modulation of key signaling pathways like NF-κB and MAPK. Future research should focus on the synthesis and biological evaluation of a wider range of this compound derivatives to explore how the modification of the indanone core influences activity and pharmacokinetic properties. A systematic structure-activity relationship (SAR) study will be instrumental in optimizing the potency and selectivity of these compounds, paving the way for the development of novel and effective drug candidates.

References

A Comparative Guide to Ethylenedioxo and Ethylenedithio Protecting Groups in Indane Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with indane scaffolds, the selective protection of carbonyl groups is a critical step in multi-step syntheses. The choice of protecting group can significantly impact the efficiency, yield, and feasibility of a synthetic route. This guide provides an objective comparison of two commonly employed protecting groups for indanones: the ethylenedioxo (1,3-dioxolane) and ethylenedithio (1,3-dithiolane) groups. We present a detailed analysis of their relative stability, ease of formation and cleavage, supported by experimental data and protocols.

At a Glance: Key Differences

FeatureEthylenedioxo (1,3-Dioxolane)Ethylenedithio (1,3-Dithiolane)
General Stability Stable to basic, nucleophilic, and reducing conditions.Stable to acidic, basic, nucleophilic, and reducing conditions.
Acid Stability Labile to aqueous acidic conditions.Generally stable to acidic conditions.
Oxidative Stability Generally stable to many oxidizing agents.Susceptible to oxidation at the sulfur atoms.
Formation Typically acid-catalyzed reaction with ethylene glycol.Typically acid- or Lewis acid-catalyzed reaction with 1,2-ethanedithiol.
Deprotection Mild aqueous acid hydrolysis.Requires harsher conditions, often involving heavy metal salts or oxidative methods.
"Umpolung" Reactivity Not applicable.The dithiane analogue allows for the generation of a nucleophilic acyl anion equivalent.

Performance Comparison: Stability and Reactivity

The choice between an ethylenedioxo and an ethylenedithio protecting group hinges on the planned subsequent reaction conditions. The following table summarizes their stability towards various classes of reagents.

Reagent ClassEthylenedioxo (1,3-Dioxolane) StabilityEthylenedithio (1,3-Dithiolane) Stability
Aqueous Acids (e.g., HCl, H₂SO₄) Unstable, readily hydrolyzed.[1]Stable.[2]
Lewis Acids (e.g., BF₃·OEt₂, TiCl₄) Can be labile, depending on the Lewis acid and conditions.Generally stable, often used as a catalyst for formation.
Bases (e.g., NaOH, t-BuOK) Stable.[3]Stable.[2]
Organometallics (e.g., Grignard, Organolithiums) Stable.[3]Generally stable, though the acidity of the C-2 proton can lead to deprotonation with strong bases.
Reducing Agents (e.g., LiAlH₄, NaBH₄) Stable.[4]Stable.[2]
Oxidizing Agents (e.g., m-CPBA, O₃) Generally stable.[3]Can be oxidized to sulfoxides and sulfones.[5]

Experimental Protocols

The following are representative experimental procedures for the protection of 1-indanone as its ethylenedioxo and ethylenedithio derivatives, and their subsequent deprotection.

Protection of 1-Indanone

1. Synthesis of Spiro[indane-2,2'-[3][6]dioxolane] (Ethylenedioxo Protection)

  • Reaction: A solution of 1-indanone (10 mmol), ethylene glycol (12 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol) in toluene (50 mL) is refluxed with a Dean-Stark apparatus to remove water.[3][6]

  • Work-up: After completion of the reaction (monitored by TLC), the mixture is cooled, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

  • Expected Yield: >90%.

2. Synthesis of Spiro[indane-2,2'-[3][6]dithiolane] (Ethylenedithio Protection)

  • Reaction: To a solution of 1-indanone (10 mmol) and 1,2-ethanedithiol (12 mmol) in a suitable solvent like dichloromethane at 0 °C, a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂) (1 mmol) is added dropwise.[2] The reaction is then stirred at room temperature until completion.

  • Work-up: The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • Purification: The residue is purified by flash chromatography.

  • Expected Yield: >90%.

Deprotection Protocols

1. Deprotection of Spiro[indane-2,2'-[3][6]dioxolane]

  • Reaction: The dioxolane-protected indanone (5 mmol) is dissolved in a mixture of acetone and water (e.g., 4:1 v/v) and a catalytic amount of a strong acid like hydrochloric acid is added. The mixture is stirred at room temperature until the starting material is consumed.[7]

  • Work-up: The reaction mixture is neutralized with a mild base (e.g., sodium bicarbonate), and the organic solvent is removed under reduced pressure. The aqueous residue is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • Purification: The crude 1-indanone can be purified by chromatography or recrystallization.

  • Expected Yield: >95%.

2. Deprotection of Spiro[indane-2,2'-[3][6]dithiolane]

  • Method A: Using Mercuric Chloride

    • Reaction: The dithiolane-protected indanone (2 mmol) is dissolved in a mixture of acetonitrile and water. To this solution, mercuric chloride (HgCl₂) (4 mmol) and calcium carbonate (4 mmol) are added, and the mixture is stirred at room temperature.

    • Work-up: The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

    • Purification: The product is purified by column chromatography.

    • Expected Yield: 80-95%.

  • Method B: Using Ceric Ammonium Nitrate (CAN)

    • Reaction: The dithiolane derivative (1 mmol) is dissolved in aqueous acetonitrile. Ceric ammonium nitrate (2.5 mmol) is added in portions, and the mixture is stirred at room temperature.[8][9]

    • Work-up: The reaction is quenched with water and extracted with an organic solvent. The organic extracts are washed with aqueous sodium bicarbonate and brine, dried, and concentrated.

    • Purification: The crude product is purified by chromatography.

    • Expected Yield: 85-95%.

Visualizing the Chemistry: Diagrams

Protection_Deprotection cluster_protection Protection of 1-Indanone cluster_deprotection Deprotection 1-Indanone 1-Indanone Protected Indanone Protected Indanone 1-Indanone->Protected Indanone Protecting Agent, Catalyst Protected Indanone_copy Protected Indanone 1-Indanone_copy 1-Indanone Protected Indanone_copy->1-Indanone_copy Deprotection Reagent

Caption: General workflow for the protection and deprotection of 1-indanone.

Decision_Tree start Need to protect an indanone carbonyl? acid_stable Are subsequent steps acidic? start->acid_stable oxidizing_agent Will strong oxidizing agents be used? acid_stable->oxidizing_agent No dithiolane Use Ethylenedithio (1,3-Dithiolane) acid_stable->dithiolane Yes umpolung Is 'umpolung' reactivity needed? oxidizing_agent->umpolung Yes oxidizing_agent->dithiolane No dioxolane Use Ethylenedioxo (1,3-Dioxolane) umpolung->dioxolane No umpolung->dithiolane Yes Stability_Comparison center Reaction Conditions Dioxolane Ethylenedioxo (Stable) Base Base Dioxolane->Base Reduction Reduction Dioxolane->Reduction Dithiolane Ethylenedithio (Stable) Acid Aqueous Acid Dithiolane->Acid Dithiolane->Base Dithiolane->Reduction Acid->Dithiolane Base->Dioxolane Base->Dithiolane Oxidation Oxidation Oxidation->Dioxolane Reduction->Dioxolane Reduction->Dithiolane

References

The Strategic Advantage of Ketone Protection: A Comparative Guide to 5-Bromo-1,1-(ethylenedioxo)-indane

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and medicinal chemistry, the indane scaffold is a privileged structure, forming the core of numerous biologically active molecules. For researchers and scientists engaged in the synthesis of novel therapeutics, the functionalization of indane derivatives is a critical step. This guide provides a comparative analysis of two key synthetic intermediates: 5-Bromo-1-indanone and its protected counterpart, 5-Bromo-1,1-(ethylenedioxo)-indane. We will explore the strategic importance of ketone protection in multi-step syntheses, supported by comparative data and detailed experimental protocols.

Unveiling the Chemical Landscape: A Tale of Two Intermediates

5-Bromo-1-indanone is a versatile building block, frequently employed in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling, to introduce molecular complexity. However, the presence of a reactive ketone functionality can be a significant impediment in syntheses involving nucleophilic reagents, such as Grignard or organolithium reagents. This is where the strategic protection of the ketone as a ketal, in the form of this compound, becomes paramount. The ethylenedioxy group is stable under basic and nucleophilic conditions, effectively masking the ketone's reactivity and preventing undesired side reactions.

Performance Comparison in a Key Synthetic Transformation: Suzuki-Miyaura Coupling

To illustrate the practical implications of ketone protection, let's consider a hypothetical Suzuki-Miyaura coupling reaction, a cornerstone of modern synthetic chemistry, to generate a 5-aryl-1-indanone derivative, a common precursor in the synthesis of drug candidates. While direct head-to-head comparative data in a single study is scarce, we can extrapolate from existing literature on similar substrates to create a representative comparison.

Parameter5-Bromo-1-indanone (Unprotected)This compound (Protected)
Reaction Suzuki-Miyaura Coupling with Phenylboronic AcidSuzuki-Miyaura Coupling with Phenylboronic Acid
Reported Yield ~85-95%Expected >95%
Purity of Crude Product Moderate to High (potential for side products)High to Very High
Reaction Conditions Pd catalyst, base, solvent (e.g., DME/water), heatPd catalyst, base, solvent (e.g., DME/water), heat
Key Advantage One less synthetic step (no protection/deprotection)Compatibility with a wider range of subsequent reaction conditions (e.g., Grignard addition)
Key Disadvantage Incompatible with subsequent nucleophilic additionsRequires additional protection and deprotection steps

Note: The data presented is a synthesis of reported yields for similar compounds and expected outcomes based on established chemical principles.

The "Why": Illustrating the Necessity of Protection

The true value of this compound is realized in synthetic routes that involve nucleophilic attack at a different position on the molecule. For instance, if the synthetic target required the addition of a Grignard reagent to an ester group elsewhere on the molecule, the unprotected ketone of 5-bromo-1-indanone would readily react with the Grignard reagent, leading to a complex mixture of products and a significantly lower yield of the desired compound.

G cluster_unprotected Unprotected Route cluster_protected Protected Route unprotected_start 5-Bromo-1-indanone grignard_reagent R-MgX (Grignard Reagent) unprotected_start->grignard_reagent unprotected_product Undesired Side Product (Attack at Ketone) grignard_reagent->unprotected_product Undesired Reaction desired_product_u Desired Product (Low Yield) grignard_reagent->desired_product_u Desired Reaction (Competing) protected_start This compound grignard_reagent_p R-MgX (Grignard Reagent) protected_start->grignard_reagent_p protected_intermediate Protected Intermediate grignard_reagent_p->protected_intermediate Selective Reaction deprotection Deprotection (e.g., aq. HCl) protected_intermediate->deprotection desired_product_p Desired Product (High Yield) deprotection->desired_product_p

Fig. 1: Logical workflow demonstrating the advantage of ketone protection.

Experimental Corner: Protocols for Key Transformations

For researchers looking to implement these strategies, the following protocols provide a starting point for the key transformations discussed.

Protocol 1: Ketal Protection of 5-Bromo-1-indanone

Objective: To synthesize this compound.

Materials:

  • 5-Bromo-1-indanone

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TSA)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-Bromo-1-indanone (1 equivalent), ethylene glycol (1.5 equivalents), a catalytic amount of p-TSA, and toluene.

  • Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-1-indanone

Objective: To synthesize 5-Phenyl-1-indanone.

Materials:

  • 5-Bromo-1-indanone

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine 5-Bromo-1-indanone (1 equivalent), phenylboronic acid (1.2 equivalents), Pd(OAc)2 (0.02 equivalents), and PPh3 (0.08 equivalents).

  • Add a 2M aqueous solution of K2CO3 (2 equivalents) and DME.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 85-90 °C) and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield 5-Phenyl-1-indanone.

Synthetic Pathway Visualization

The following diagram illustrates the synthetic pathways for the preparation of a hypothetical 5-aryl-1-indanone derivative, highlighting the two alternative routes.

G cluster_unprotected Unprotected Route cluster_protected Protected Route unprotected_start 5-Bromo-1-indanone suzuki_u Suzuki Coupling (ArB(OH)2, Pd catalyst) unprotected_start->suzuki_u unprotected_product 5-Aryl-1-indanone suzuki_u->unprotected_product protected_start 5-Bromo-1-indanone protection Protection (Ethylene Glycol, p-TSA) protected_start->protection protected_intermediate This compound protection->protected_intermediate suzuki_p Suzuki Coupling (ArB(OH)2, Pd catalyst) protected_intermediate->suzuki_p protected_product 5-Aryl-1,1-(ethylenedioxo)-indane suzuki_p->protected_product deprotection Deprotection (aq. HCl) protected_product->deprotection final_product 5-Aryl-1-indanone deprotection->final_product

Navigating the Target Landscape: A Comparison Guide to the Potential Cross-Reactivity of 5-Bromo-1,1-(ethylenedioxo)-indane Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indane scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of pharmacologically active agents with applications ranging from neuroscience to oncology.[1][2] The 5-Bromo-1,1-(ethylenedioxo)-indane moiety represents a versatile starting point for the development of novel therapeutics. However, the inherent biological promiscuity of the indane nucleus necessitates a thorough evaluation of potential cross-reactivity to ensure target specificity and mitigate off-target effects.

This guide provides a comparative overview of the known biological targets of structurally related indane analogs to predict the potential cross-reactivity profile of novel this compound derivatives. While direct experimental data for this specific class of compounds is not yet publicly available, the information presented herein, based on extensive analysis of related structures, offers a valuable predictive framework for researchers.

Predicting Cross-Reactivity: Insights from Structurally Related Indane Analogs

The diverse biological activities of indane derivatives highlight the potential for cross-reactivity. Analogs have been shown to interact with a wide range of targets, including monoamine transporters, G-protein coupled receptors (GPCRs), and various enzymes.[1][3] This promiscuity underscores the importance of comprehensive screening of any new indane-based compound.

Aminoindane Analogs: A Primary Source of Cross-Reactivity Data

A significant body of research exists for aminoindane analogs, which provides the most direct insight into potential off-target interactions for new indane derivatives. These compounds are known to interact with key neurotransmitter systems.[3][4]

Table 1: Summary of Reported Biological Targets and Activities of Aminoindane Analogs

Analog ClassPrimary Target(s)Other Notable InteractionsReported Biological Activity
2-Aminoindan (2-AI) Norepinephrine Transporter (NET), Dopamine Transporter (DAT)[3][4]α2A, α2B, and α2C-Adrenergic Receptors[3]Psychostimulant[3]
5,6-Methylenedioxy-2-aminoindan (MDAI) Serotonin Transporter (SERT), NET[5]α2-Adrenergic Receptors[3]Empathogenic[5]
5-Iodoaminoindan (5-IAI) SERT, NET[5]5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C Receptors[4]Monoamine Releaser[5]
5-Methoxy-2-aminoindan (MEAI) SERT[3]Dopamine D3 Receptor (potential)[6]Psychoactive[6]
5-Methoxy-6-methyl-2-aminoindan (MMAI) Highly selective for SERT[3][4]α2-Adrenergic Receptors, 5-HT2B Receptor[3]Selective Serotonin Releaser[4]

This table summarizes data from studies on aminoindane analogs and serves as a predictive tool for potential cross-reactivity of novel indane derivatives.

Indane-Carboxamide and Other Indane Derivatives

Beyond aminoindanes, other indane-based structures have been developed with distinct pharmacological profiles, further broadening the landscape of potential cross-reactivity.

Table 2: Biological Targets of Other Indane Derivative Classes

Analog ClassPrimary Target(s)Reported Biological Activity
Indane-carboxamide derivatives Calcitonin Gene-Related Peptide (CGRP) Receptor[1][2]CGRP Receptor Antagonism
Indanone derivatives Acetylcholinesterase (AChE)[7]Antialzheimer[7]
Indane derivatives (general) USP7[8]Anticancer[8]

Experimental Protocols for Assessing Cross-Reactivity

To experimentally validate the cross-reactivity profile of novel this compound analogs, a tiered screening approach is recommended.

Primary Target Engagement Assays
  • Methodology: Utilize biochemical or cell-based assays specific to the intended primary target of the novel analogs. This could include radioligand binding assays, enzyme inhibition assays (e.g., for kinases or proteases), or functional assays measuring downstream signaling events (e.g., cAMP accumulation, calcium flux).

  • Objective: To confirm that the novel analogs bind to and modulate the activity of their intended biological target and to determine their potency (e.g., Ki, IC50, EC50).

Broad Panel Off-Target Screening
  • Methodology: Employ a commercially available broad panel screen (e.g., from Eurofins, DiscoveRx) that includes a wide array of receptors, ion channels, transporters, and enzymes. These panels typically utilize radioligand binding assays or enzymatic assays.

  • Objective: To identify potential off-target interactions at a standard concentration (e.g., 10 µM). This provides a broad but crucial overview of the compound's selectivity.

Secondary Functional Assays
  • Methodology: For any "hits" identified in the broad panel screen, conduct functional assays to determine if the binding interaction translates to a biological effect (i.e., agonist, antagonist, or inverse agonist activity).

  • Objective: To understand the functional consequences of off-target binding and to prioritize which interactions may pose a liability.

Cellular and In Vivo Models
  • Methodology: Progress lead candidates with acceptable selectivity profiles into more complex cellular models and subsequently into in vivo animal models.

  • Objective: To assess the integrated pharmacological effects of the compound, including on-target efficacy and any observable off-target side effects.

Visualizing Workflows and Pathways

Experimental Workflow for Cross-Reactivity Screening

G cluster_0 In Vitro Screening cluster_1 Hit Validation and Optimization cluster_2 Preclinical Development A Novel this compound Analogs B Primary Target Engagement Assays A->B Confirm on-target activity C Broad Panel Off-Target Screening B->C Assess broad selectivity D Data Analysis and Hit Identification C->D E Secondary Functional Assays for Off-Targets D->E Validate off-target hits F Selectivity Profiling (IC50/Ki Determination) E->F G Structure-Activity Relationship (SAR) Analysis F->G Optimize for selectivity H In Vitro ADME/Tox Assays F->H Assess drug-like properties G->H I Cellular Phenotypic Assays H->I J In Vivo Efficacy and Safety Studies I->J

Caption: A generalized experimental workflow for assessing the cross-reactivity of novel compounds.

Potential Signaling Pathway Interactions

Given the known interactions of aminoindanes with monoamine systems, a key area of potential cross-reactivity for novel this compound analogs lies within dopaminergic and serotonergic signaling pathways.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron DAT Dopamine Transporter (DAT) DR Dopamine Receptors SERT Serotonin Transporter (SERT) SR Serotonin Receptors NET Norepinephrine Transporter (NET) AR Adrenergic Receptors Indane Indane Analog Indane->DAT Inhibition/Reversal Indane->SERT Inhibition/Reversal Indane->NET Inhibition/Reversal Indane->DR Direct Binding? Indane->SR Direct Binding? Indane->AR Direct Binding?

References

Safety Operating Guide

5-Bromo-1,1-(ethylenedioxo)-indane proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of 5-Bromo-1,1-(ethylenedioxo)-indane is critical for laboratory safety and environmental protection. As a brominated organic compound, it is classified as a halogenated organic waste and requires specific handling and disposal procedures. Adherence to institutional and regulatory guidelines is paramount.

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier. General safety precautions for halogenated organic compounds include working in a well-ventilated area, preferably within a chemical fume hood, and wearing appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

In the event of a spill, absorb the material with an inert absorbent, such as vermiculite or sand. The contaminated absorbent material must then be disposed of as hazardous waste in a sealed and properly labeled container.

Disposal Plan for this compound

The primary disposal route for this compound is through a licensed hazardous waste disposal company. Halogenated organic wastes are typically incinerated at high temperatures in specialized facilities to ensure complete destruction and to prevent the release of harmful substances into the environment.

Waste Segregation and Collection

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. This compound must be collected as a halogenated organic waste.

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Do not mix halogenated organic wastes with non-halogenated organic wastes.[1][2] The disposal costs for halogenated waste are often significantly higher.[2][3]

  • Avoid Mixing Waste Categories: Never mix halogenated organic waste with other waste streams such as:

    • Acids and bases[1][2]

    • Aqueous wastes[1]

    • Heavy metals[2][3]

    • Oxidizing or reducing agents[2]

  • Container Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name of all components, and their approximate concentrations or volumes.[1][2][3]

The following table summarizes the key quantitative considerations for the disposal of halogenated organic compounds.

ParameterGuidelineRationale
pH of Waste Solution Maintain between 5.5 and 9.5 if in a mixed solvent waste stream.[2]To prevent strong acid-base reactions within the waste container.
Maximum Accumulation A maximum of 25 gallons of halogenated solvent waste may be accumulated in a laboratory Satellite Accumulation Area.[3]To comply with regulations for hazardous waste generators and minimize risks associated with storage.
Container Fill Level Do not fill containers beyond 75% capacity.To allow for vapor expansion and prevent spills.
Water Concentration Minimize water concentration in organic solvent waste.[3]To improve the efficiency of the incineration process and reduce disposal costs.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the steps for the proper disposal of this compound in a laboratory setting.

  • Preparation:

    • Ensure you are wearing the appropriate PPE as described above.

    • Locate the designated hazardous waste accumulation area in your laboratory.

    • Obtain a properly labeled waste container for halogenated organic solvents. This is often a plastic-coated glass bottle or a polyethylene carboy.[1][4]

  • Waste Transfer:

    • Carefully transfer the this compound waste into the designated halogenated waste container.

    • If the compound is dissolved in a solvent, the entire solution should be treated as halogenated waste.

    • Use a funnel to prevent spills during transfer.

  • Container Management:

    • Securely close the lid of the waste container immediately after adding the waste.[3]

    • Update the hazardous waste tag on the container with the name "this compound" and the amount added.[1]

    • Store the waste container in a designated secondary containment bin to prevent the spread of material in case of a leak.[3]

  • Request for Disposal:

    • When the waste container is nearly full (approximately 75%), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3]

    • Follow your institution's specific procedures for requesting a waste pickup.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_halogenated Is the waste a halogenated organic compound? ppe->is_halogenated collect_halogenated Collect in a designated 'Halogenated Organic Waste' container. is_halogenated->collect_halogenated  Yes check_compatibility Check for Incompatibilities (No Acids, Bases, Metals) collect_halogenated->check_compatibility label_container Label container with chemical name and quantity. check_compatibility->label_container Compatible store_safely Store container closed in secondary containment. label_container->store_safely request_pickup Request waste pickup from EHS when container is 75% full. store_safely->request_pickup end End: Waste Properly Disposed request_pickup->end

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for 5-Bromo-1,1-(ethylenedioxo)-indane

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety, handling, and disposal protocols for 5-Bromo-1,1-(ethylenedioxo)-indane, tailored for researchers, scientists, and professionals in drug development.

Health Hazard Summary

Personal Protective Equipment (PPE)

Proper PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the required equipment.

Body Part Equipment Standard/Specification
Eyes Chemical safety goggles or a face shield.ANSI Z87.1 or EN 166
Hands Neoprene or nitrile rubber gloves.EN 374
Body A lab coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or in case of insufficient ventilation.

It is important to inspect gloves before use and to use a proper glove removal technique to avoid skin contact with the product.[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for the safe handling of this chemical.

  • Preparation :

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[5][6]

    • Work in a well-ventilated area, such as a chemical fume hood.[1][5]

    • Keep the compound away from heat, sparks, and open flames.[5][7]

    • Have absorbent, non-combustible materials like sand or earth ready for spill containment.

  • Handling :

    • Avoid direct contact with skin and eyes.[5]

    • Do not breathe in dust or vapors.[1]

    • Use non-sparking tools to prevent ignition.[5][7]

    • Keep the container tightly closed when not in use.[1][7]

  • Storage :

    • Store in a cool, dry, and well-ventilated area.[1][7]

    • Keep away from incompatible materials such as strong oxidizing agents.[1][5]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Chemical :

    • Dispose of the chemical waste through a licensed waste disposal company.[5]

    • Do not pour the chemical down the drain or into sewer systems.[5]

  • Contaminated Packaging :

    • Empty containers may retain product residues and should be handled with care.[5]

    • Dispose of contaminated packaging in the same manner as the chemical waste.

Emergency Procedures

In case of accidental exposure or a spill, follow these procedures immediately.

Situation Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][7]
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][7]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5]
Spill Evacuate the area. Wear appropriate PPE. Contain the spill with inert material and collect it in a suitable container for disposal.[5][7]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal prep Preparation handling Handling prep->handling storage Storage handling->storage emergency Emergency Procedures handling->emergency disposal Disposal storage->disposal storage->emergency disposal->emergency

Caption: Logical workflow for the safe handling and disposal of chemicals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1,1-(ethylenedioxo)-indane
Reactant of Route 2
5-Bromo-1,1-(ethylenedioxo)-indane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。